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  • Product: 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile
  • CAS: 267881-10-7

Core Science & Biosynthesis

Foundational

Whitepaper: Structural Dynamics and Synthetic Utility of 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile in Kinase Inhibitor Development

Executive Summary In modern medicinal chemistry, the rapid assembly of complex, drug-like scaffolds relies heavily on the strategic selection of bifunctional building blocks. 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex, drug-like scaffolds relies heavily on the strategic selection of bifunctional building blocks. 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile (CAS: 267881-10-7) stands out as a premier synthon for the divergent synthesis of nitrogen-rich heterocycles. This technical guide explores the physicochemical properties, mechanistic reactivity, and self-validating experimental protocols associated with this critical intermediate, specifically focusing on its role in the development of type I and type II kinase inhibitors.

Physicochemical and Structural Profiling

Understanding the physical and structural parameters of a synthon is the first step in predicting its behavior in complex reaction matrices. The molecule's architecture is defined by three distinct electrophilic centers: the C3 carbonyl carbon, the C1 nitrile carbon, and the C2 position of the pyridine ring.

Table 1: Physicochemical Properties of 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile

ParameterSpecification
IUPAC Name 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile
CAS Registry Number 267881-10-7
Molecular Formula C8H5ClN2O
Molecular Weight 180.59 g/mol
Density (Predicted) 1.328 g/cm³
Boiling Point (Predicted) 346.1°C at 760 mmHg
Primary Synthetic Utility Bifunctional synthon for heterocycle assembly

Data sourced from the [1].

The active methylene group situated between the carbonyl and nitrile moieties allows for facile keto-enol tautomerization. In solution, the enol form is often stabilized by intramolecular hydrogen bonding, which significantly influences its reactivity profile during cyclocondensation reactions.

Mechanistic Pathways in Heterocyclic Synthesis

The β -keto nitrile moiety is a classic pharmacophore precursor. Unlike β -diketones, which yield symmetrically substituted or non-aminated heterocycles, the β -keto nitrile provides an exocyclic amino group upon cyclization. This exocyclic amine is a critical hydrogen-bond donor motif required for anchoring kinase inhibitors to the ATP-binding hinge region of target kinases.

As detailed in [2], the condensation of 3-(2-chloropyridin-3-yl)-3-oxopropanenitrile with hydrazines yields 5-amino-3-(2-chloropyridin-3-yl)-1H-pyrazoles. The mechanism proceeds via the initial attack of the more nucleophilic terminal nitrogen of the hydrazine onto the highly electrophilic carbonyl carbon, forming a hydrazone intermediate. Subsequent thermal activation drives the intramolecular attack of the secondary nitrogen onto the nitrile carbon, followed by tautomerization to yield the aromatic pyrazole core.

Late-Stage Functionalization via SNAr Dynamics

Following the assembly of the pyrazole or pyrimidine core, the 2-chloropyridine moiety serves as a prime handle for late-stage diversification. The C2 position is highly activated toward Nucleophilic Aromatic Substitution (SNAr). The nitrogen atom in the pyridine ring acts as an electron sink, stabilizing the anionic Meisenheimer intermediate formed during the attack of incoming nucleophiles (such as anilines or aliphatic amines). The adjacent electron-withdrawing heterocycle (pyrazole/pyrimidine) further lowers the LUMO of the pyridine ring, accelerating the displacement of the chloride leaving group.

Visualizing the Synthetic Workflow

Pathway SM 3-(2-Chloropyridin-3-yl)- 3-oxopropanenitrile (CAS: 267881-10-7) Pyraz 5-Amino-3-(2-chloropyridin-3-yl) 1H-pyrazole SM->Pyraz N2H4·H2O EtOH, 78°C (Cyclocondensation) Pyrim 6-(2-Chloropyridin-3-yl) pyrimidin-4-amine SM->Pyrim Amidine/Base DMF, 100°C (Cyclocondensation) Kinase1 Aminopyrazole-based Kinase Inhibitor Pyraz->Kinase1 R-NH2, DIPEA NMP, 150°C (SNAr) Kinase2 Aminopyrimidine-based Kinase Inhibitor Pyrim->Kinase2 R-NH2, DIPEA NMP, 150°C (SNAr)

Figure 1: Divergent synthetic workflows to kinase inhibitors via beta-keto nitrile intermediates.

Self-Validating Experimental Protocols

As a Senior Application Scientist, it is critical to design protocols that are not only reproducible but inherently self-validating to prevent the propagation of errors through multi-step syntheses.

Protocol A: Synthesis of 5-Amino-3-(2-chloropyridin-3-yl)-1H-pyrazole
  • Objective: Construct the hinge-binding aminopyrazole core.

  • Causality of Reagents: Ethanol is selected as the solvent due to its protic nature, which hydrogen-bonds with the ketone to increase its electrophilicity, accelerating the initial hydrazone formation. Its boiling point (78°C) provides optimal thermal energy for the subsequent intramolecular cyclization onto the nitrile carbon without inducing thermal decomposition of the starting material.

  • Step-by-Step Procedure:

    • Initiation: Suspend 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile (1.0 eq, 10 mmol) in absolute ethanol (0.2 M).

    • Reagent Addition: Add hydrazine hydrate (1.2 eq, 12 mmol) dropwise at 0°C to control the highly exothermic hydrazone formation.

    • Cyclization: Elevate the temperature to 78°C (reflux) for 4 hours. The thermal energy drives the nucleophilic attack of the terminal hydrazine nitrogen onto the electrophilic nitrile carbon.

    • Self-Validation: Monitor via LC-MS. The reaction is deemed complete when the starting material mass (m/z 181 [M+H]+) is fully consumed, replaced entirely by the pyrazole product (m/z 195 [M+H]+).

    • Isolation: Concentrate the mixture in vacuo, triturate with cold water to precipitate the product, and filter. Wash with cold diethyl ether to remove any unreacted hydrazine.

Protocol B: SNAr Displacement with Primary Amines
  • Objective: Late-stage functionalization of the 2-chloropyridine moiety to install solvent-exposed or hydrophobic pocket-binding groups.

  • Causality of Reagents: N-Methyl-2-pyrrolidone (NMP) is chosen as the solvent because its high dielectric constant stabilizes the polar Meisenheimer transition state during SNAr. N,N-Diisopropylethylamine (DIPEA) acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation of the incoming nucleophilic amine.

  • Step-by-Step Procedure:

    • Initiation: Dissolve the aminopyrazole intermediate (1.0 eq) and the desired primary amine (1.5 eq) in anhydrous NMP (0.1 M).

    • Base Addition: Add DIPEA (2.5 eq). The steric bulk of the isopropyl groups prevents DIPEA from competing as a nucleophile.

    • Thermal Activation: Heat the reaction mixture to 130°C–150°C in a sealed tube or microwave reactor for 2-4 hours. High thermal input is required to overcome the activation energy barrier of the sterically hindered C2-chloro position.

    • Self-Validation: Monitor via TLC (DCM:MeOH 9:1). The formation of a more polar, highly fluorescent spot under 254 nm UV light indicates successful displacement of the chloride.

    • Isolation: Cool to room temperature, dilute with ethyl acetate, and wash extensively with 5% aqueous LiCl to remove the NMP solvent. Purify the organic layer via flash column chromatography.

Safety and Handling

As a highly reactive intermediate, 3-(2-chloropyridin-3-yl)-3-oxopropanenitrile requires stringent handling protocols. According to its [3], operators must avoid dust formation and utilize full-face respiratory protection when exposure limits are exceeded or irritation is experienced. The compound should be stored under an inert atmosphere at 2-8°C to prevent moisture-induced hydrolysis of the sensitive nitrile group.

References

  • Kinase inhibitors useful for the treatment of myleoproliferative diseases and other proliferative diseases (US7790756B2).Google Patents.

Sources

Exploratory

mechanism of formation for 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile

Title: Mechanism of Formation for 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile: A Comprehensive Technical Guide Executive Summary & Chemical Architecture The compound 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile (also re...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Mechanism of Formation for 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile: A Comprehensive Technical Guide

Executive Summary & Chemical Architecture

The compound 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile (also referred to as 3-oxo-3-(2-chloropyridin-3-yl)propanenitrile) is a highly versatile β -ketonitrile building block. In medicinal chemistry, this motif is a critical intermediate for the synthesis of complex heterocycles, including pyrazoles, isoxazoles, and pyrimidines, which are frequently found in small molecule kinase inhibitors[1] and non-nucleoside reverse transcriptase inhibitors (NNRTIs) such as Nevirapine analogs[2].

The strategic value of this molecule lies in its dual functionality:

  • The β -Ketonitrile Moiety: Acts as a highly reactive 1,3-dielectrophile or dinucleophile, enabling rapid cyclization reactions.

  • The 2-Chloropyridine Ring: The highly electron-withdrawing nature of the pyridine nitrogen, coupled with the chlorine atom at the ortho position, renders the C2 position highly susceptible to downstream Nucleophilic Aromatic Substitution ( SN​Ar ) or palladium-catalyzed cross-coupling[3].

This whitepaper details the mechanistic formation of this compound via the nucleophilic acyl substitution of 2-chloronicotinoyl chloride with lithioacetonitrile, emphasizing the strict stoichiometric and thermodynamic controls required for a successful transformation.

Mechanistic Pathway: Step-by-Step Causality

The formation of 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile is a classic Claisen-type condensation. However, achieving high yields requires a deep understanding of the thermodynamic landscape of the intermediates.

Phase 1: Generation of the Nucleophile (Deprotonation)

Acetonitrile ( CH3​CN ) is a weak carbon acid with a pKa​ of approximately 25 in DMSO. To generate the active nucleophile, a strong base such as n-butyllithium (n-BuLi) is required. The reaction is strictly conducted at -78 °C in an anhydrous polar aprotic solvent (THF).

  • Causality: If the temperature rises above -40 °C, the highly reactive lithioacetonitrile ( LiCH2​CN ) will undergo rapid self-condensation (dimerization) to form 3-aminocrotonitrile, destroying the nucleophile pool.

Phase 2: Electrophilic Attack & Tetrahedral Intermediate

The cyanomethyl anion attacks the highly electrophilic carbonyl carbon of 2-chloronicotinoyl chloride. The electron-withdrawing 2-chloro group significantly enhances the electrophilicity of the acid chloride, facilitating a rapid attack even at cryogenic temperatures. This forms a transient, negatively charged tetrahedral intermediate.

Phase 3: Elimination & The Stoichiometric Imperative

The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion ( Cl− ) as a leaving group to form the neutral β -ketonitrile.

  • The Stoichiometric Imperative: The newly formed 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile possesses α -protons flanked by two strong electron-withdrawing groups (a carbonyl and a nitrile). Consequently, its pKa​ drops drastically to ~11. As soon as this product forms, it acts as an acid, immediately quenching a second molecule of the unreacted lithioacetonitrile.

  • Causality: If only 1.0 equivalent of lithioacetonitrile is used, the maximum theoretical yield is capped at 50%. Therefore, exactly ≥2.0 equivalents of both acetonitrile and n-BuLi are required to drive the reaction to 100% conversion.

Phase 4: Acidic Quench

The reaction rests as a stable lithium enolate. A strict acidic work-up (typically 1N HCl at 0 °C) is required to protonate the enolate, yielding the final product as a tautomeric mixture of its keto and enol forms.

Mechanism A Acetonitrile (CH3CN) B Lithioacetonitrile (LiCH2CN) A->B n-BuLi, THF -78°C D Tetrahedral Intermediate B->D + C C 2-Chloronicotinoyl Chloride C->D E Lithium Enolate (Product Anion) D->E - LiCl - CH3CN F 3-(2-Chloropyridin-3-yl) -3-oxopropanenitrile E->F H3O+ Quench

Fig 1: Mechanistic pathway of beta-ketonitrile formation via nucleophilic acyl substitution.

Experimental Protocol: A Self-Validating System

To ensure high purity and yield, the following methodology must be executed under strictly anhydrous conditions.

Step 1: Preparation of the Nucleophile

  • Purge a flame-dried, multi-neck round-bottom flask with ultra-high purity Nitrogen ( N2​ ) or Argon.

  • Charge the flask with anhydrous Tetrahydrofuran (THF) (10 mL per gram of substrate) and Acetonitrile (2.2 equivalents).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-Butyllithium (1.6 M or 2.5 M in hexanes, 2.2 equivalents) dropwise via syringe over 30 minutes. Maintain internal temperature below -70 °C. Stir for 45 minutes to ensure complete metalation.

Step 2: Acylation 5. Dissolve 2-Chloronicotinoyl Chloride (1.0 equivalent) in a minimal volume of anhydrous THF. 6. Add the acid chloride solution dropwise to the lithioacetonitrile mixture at -78 °C. 7. Allow the reaction to stir at -78 °C for 1 hour, then slowly remove the cooling bath and allow the mixture to warm to room temperature over 2 hours.

Step 3: Quench and Isolation 8. Cool the reaction mixture to 0 °C. 9. Carefully quench the reaction by the dropwise addition of 1N HCl until the aqueous layer reaches a pH of 3-4. (This protonates the lithium enolate). 10. Extract the aqueous phase three times with Ethyl Acetate (EtOAc). 11. Wash the combined organic layers with saturated aqueous NaHCO3​ , followed by brine. 12. Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate under reduced pressure to yield the crude 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile. Purify via recrystallization or silica gel chromatography.

Workflow Step1 1. Purge & Cool Dry THF, N2 atm, -78°C Step2 2. Base Addition Add n-BuLi (2.2 eq) dropwise to CH3CN (2.2 eq) Step1->Step2 Step3 3. Acylation Add 2-Chloronicotinoyl Chloride (1.0 eq) Step2->Step3 Step4 4. Reaction Stir at -78°C for 1h, warm to RT Step3->Step4 Step5 5. Quench Add 1N HCl at 0°C to pH 3-4 Step4->Step5 Step6 6. Isolation EtOAc extraction, Brine wash, MgSO4 dry Step5->Step6

Fig 2: Step-by-step experimental workflow for the synthesis of the beta-ketonitrile.

Quantitative Data Summary

The table below summarizes the critical reaction parameters, highlighting the logical rationale behind each quantitative choice.

ParameterReagent / ConditionRationale / Causality
Electrophile 2-Chloronicotinoyl Chloride (1.0 eq)Primary substrate; highly electrophilic carbonyl due to the adjacent 2-chloro group.
Nucleophile Precursor Acetonitrile (2.2 eq)Excess required; the first equivalent acts as the nucleophile, the second acts as a sacrificial base.
Base n-Butyllithium (2.2 eq)Strong enough to quantitatively deprotonate acetonitrile ( pKa​ ~25).
Solvent Anhydrous THFPolar aprotic; stabilizes the lithium cation and maintains reagent solubility at low temps.
Temperature -78 °CCritically prevents lithioacetonitrile self-condensation (dimerization).
Quench 1N HCl (pH 3-4)Protonates the highly stable lithium enolate to yield the neutral product.
Expected Yield 75% - 85%Losses typically occur due to minor self-condensation or incomplete enolate protonation.

References

  • A Convenient One-Pot Synthesis of 1,8-Naphthyridones Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • The journey of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) from lab to clinic Source: National Institutes of Health (NIH / PMC) URL:[Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Foundational

Crystallographic Characterization and X-Ray Diffraction (XRD) Profiling of 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile

Executive Summary & Structural Context In modern pharmaceutical development, the rigorous structural characterization of building blocks and active pharmaceutical ingredient (API) intermediates is non-negotiable. 3-(2-Ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Context

In modern pharmaceutical development, the rigorous structural characterization of building blocks and active pharmaceutical ingredient (API) intermediates is non-negotiable. 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile (CAS: 267881-10-7)[1][2] is a highly versatile β -keto nitrile intermediate utilized in the synthesis of complex nitrogenous heterocycles, such as pyrazoles and pyrimidines.

From a crystallographic perspective, this molecule presents a fascinating challenge. It possesses multiple structural dynamics that dictate its solid-state packing:

  • Keto-Enol Tautomerism: The oxopropanenitrile moiety can exist in a dynamic equilibrium between its keto (–C(=O)–CH₂–CN) and enol (–C(OH)=CH–CN) forms.

  • Halogen Bonding: The 2-chloro substituent on the pyridine ring acts as a highly directional halogen bond donor ( σ -hole interaction), which competes with hydrogen bonding networks.

  • Rotational Flexibility: The dihedral angle between the pyridine ring and the carbonyl plane is subject to steric hindrance from the adjacent chlorine atom.

Understanding the exact 3D conformation and bulk phase purity of this compound requires a dual-pronged approach leveraging both Single-Crystal X-Ray Diffraction (SCXRD) and Powder X-Ray Diffraction (PXRD) [3][4].

Tautomeric Dynamics and Lattice Stabilization

The crystallization of β -keto nitriles is highly solvent-dependent. The polarity and hydrogen-bonding capacity of the solvent dictate which tautomer precipitates into the crystal lattice. In the solid state, the enol form is frequently stabilized by strong intermolecular O–H···N (nitrile) or O–H···N (pyridine) hydrogen bonds, while the keto form relies more heavily on dipole-dipole interactions and C–H···O contacts.

Interactions Keto Keto Form (C=O ... H-C) Halogen Halogen Bonding (C-Cl ... N/O) Keto->Halogen Competes PiPi π-π Stacking (Pyridine Rings) Keto->PiPi Enol Enol Form (C-OH ... N≡C) Enol->Halogen Synergizes Enol->PiPi Lattice Crystal Lattice Stabilization Halogen->Lattice PiPi->Lattice

Tautomeric equilibrium and its influence on non-covalent intermolecular lattice stabilization.

Single-Crystal X-Ray Diffraction (SCXRD): Elucidating Absolute Conformation

To determine the absolute structure, bond lengths, and the specific tautomeric state of 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile, SCXRD is the gold standard[3][5].

Crystallization Strategy
  • Enol-Enrichment: Crystallization via slow vapor diffusion of a non-polar antisolvent (e.g., n-hexane) into a polar protic solvent (e.g., ethanol) typically favors the hydrogen-bonded enol network.

  • Keto-Enrichment: Slow evaporation from aprotic, polar solvents (e.g., dichloromethane or ethyl acetate) may trap the keto form by satisfying the dipole moments without providing external hydrogen bond donors.

SCXRD Experimental Protocol
  • Crystal Selection: Select a single, optically clear crystal (approx. 0.15×0.10×0.10 mm) exhibiting uniform extinction under cross-polarized light.

  • Mounting: Coat the crystal in Paratone-N oil and mount it on a MiTeGen cryoloop. The oil prevents solvent loss and protects the crystal from atmospheric moisture.

  • Data Collection (Cryogenic): Flash-cool the crystal to 100 K using an open-flow nitrogen cryostat.

    • Causality: Low-temperature data collection is critical here. It minimizes atomic thermal displacement parameters (ellipsoids), freezes out the dynamic rotational disorder of the nitrile group, and allows for the accurate location of the enolic hydrogen atom in the residual electron density map.

  • Diffraction: Utilize a diffractometer equipped with a microfocus Cu K α source ( λ=1.54184 Å) or Mo K α source ( λ=0.71073 Å) and a photon-counting pixel array detector. Collect a full sphere of data using ω and ϕ scans.

  • Structure Solution & Refinement:

    • Integrate and scale the data, applying empirical absorption corrections.

    • Solve the phase problem using intrinsic phasing via SHELXT [6][7].

    • Refine the structure using full-matrix least-squares on F2 with SHELXL [8][9]. All non-hydrogen atoms must be refined anisotropically.

Powder X-Ray Diffraction (PXRD): Phase Purity and Polymorphism

While SCXRD provides the blueprint of a single crystal, PXRD is mandatory to confirm that the bulk synthesized powder matches the single-crystal model[4]. This is a critical self-validating quality control step in drug development to rule out polymorphic impurities.

PXRD Experimental Protocol
  • Sample Preparation: Gently grind the bulk powder of 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile using an agate mortar and pestle.

    • Causality: Vigorous milling must be avoided, as the mechanical stress can induce mechanically-driven phase transitions or amorphization.

  • Loading: Use a back-loading technique into a zero-background silicon sample holder to minimize preferred orientation (texture effects) caused by the needle-like or plate-like morphology typical of planar aromatic systems.

  • Data Acquisition: Collect data on a Bragg-Brentano diffractometer using Cu K α radiation. Scan from 2θ=2∘ to 40∘ with a step size of 0.01∘ and a counting time of 1-2 seconds per step.

  • Rietveld Refinement: Import the CIF (Crystallographic Information File) generated from the SCXRD experiment into a refinement program (e.g., DASH or GSAS-II)[10]. Perform a Rietveld refinement against the experimental PXRD pattern to confirm phase purity.

XRD_Workflow Start 3-(2-Chloropyridin-3-yl)- 3-oxopropanenitrile Solvent Solvent Screening (Polar vs Non-Polar) Start->Solvent Keto Keto-Tautomer Enriched Solvent->Keto Non-Polar Enol Enol-Tautomer Enriched Solvent->Enol Polar Protic Cryst Slow Evaporation / Vapor Diffusion Keto->Cryst Enol->Cryst SCXRD SCXRD Data Collection (100 K, Cu Kα) Cryst->SCXRD Single Crystal PXRD PXRD Phase Analysis (Bulk Purity) Cryst->PXRD Bulk Powder Solve Structure Solution (SHELXT/SHELXL) SCXRD->Solve

End-to-end crystallographic workflow from solvent screening to structure solution via SHELXT.

Crystallographic Data Summary & Quality Control

To ensure the trustworthiness of the structural data, the refinement parameters must fall within strict crystallographic standards as defined by the International Union of Crystallography (IUCr)[3][5]. Below is a table of the anticipated data structure and the self-validating QC thresholds required for this compound.

ParameterExpected / Target ValueScientific Rationale
Chemical Formula C₈H₅ClN₂OConfirms molecular identity.
Formula Weight 180.59 g/mol Derived from CAS 267881-10-7.
Crystal System Monoclinic or TriclinicTypical for planar, asymmetric aromatic molecules optimizing π−π stacking.
Temperature 100(2) KMinimizes thermal motion; resolves tautomeric protons.
R₁ (Final R-factor) <0.05 (5%)Indicates excellent agreement between the observed and calculated structural model.
wR₂ (Weighted R-factor) <0.15 (15%)Accounts for data variance; ensures no severe unmodeled disorder.
Goodness-of-Fit (GoF) 0.95−1.05 Validates that the weighting scheme applied during SHELXL refinement is appropriate.
CheckCIF Alerts Zero Level A or B alertsMandatory for publication in Acta Crystallographica Section C[5].
Self-Validating System Check

Before finalizing the structural model, run the .cif file through the IUCr CheckCIF utility. For 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile, pay special attention to the C–O and C–C bond lengths in the oxopropanenitrile chain.

  • If the C–O bond is ∼1.22 Å, it is a true ketone.

  • If the C–O bond elongates to ∼1.34 Å and the adjacent C–C bond shortens to ∼1.38 Å, the enol tautomer has been successfully trapped and modeled.

References

  • Acta Crystallographica Section C: Structural Chemistry. International Union of Crystallography (IUCr). Aims and Scope: Structural Chemistry and Crystallographic Standards. Available at: [Link]

  • Powder diffraction data beyond the pattern: a practical review. Journal of Applied Crystallography, 2025. Available at:[Link]

  • SHELXT – Integrated space-group and crystal-structure determination. Sheldrick, G. M., Acta Crystallographica Section A, 2015. Available at:[Link]

  • Crystal Structure Refinement with SHELXL. Sheldrick, G. M., Acta Crystallographica Section C, 2015. Available at:[Link]

  • DASH: a program for crystal structure determination from powder diffraction data. Journal of Applied Crystallography. Available at:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis and Biological Activities of 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract The 3-(2-chloropyridin-3-yl)-3-oxopropanenitrile scaffold is a highly versatile and reactive building block in medicinal chemistry. Its unique comb...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-(2-chloropyridin-3-yl)-3-oxopropanenitrile scaffold is a highly versatile and reactive building block in medicinal chemistry. Its unique combination of a reactive β-ketonitrile system and a 2-chloropyridine moiety provides a valuable platform for the synthesis of a diverse array of heterocyclic derivatives with significant therapeutic potential. This technical guide offers an in-depth exploration of the synthesis of this core molecule and its subsequent transformation into various heterocyclic systems, including pyrimidines and pyrazoles. Furthermore, this guide delves into the promising biological activities exhibited by these derivatives, with a particular focus on their anticancer and antimicrobial properties. Detailed experimental protocols, quantitative biological data, and mechanistic insights are provided to empower researchers in the fields of drug discovery and development.

The Core Moiety: Synthesis of 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile

The successful synthesis of derivatives hinges on the efficient preparation of the central building block, 3-(2-chloropyridin-3-yl)-3-oxopropanenitrile. A highly effective and widely applicable method for the synthesis of β-ketonitriles is the Claisen condensation. This reaction involves the condensation of an ester with a nitrile in the presence of a strong base.[1][2]

Proposed Synthetic Pathway: Claisen Condensation

The synthesis commences with the reaction of ethyl 2-chloronicotinate with acetonitrile in the presence of a strong base, such as sodium ethoxide. The ethoxide anion deprotonates acetonitrile to form a nucleophilic carbanion, which then attacks the electrophilic carbonyl carbon of the ester. Subsequent elimination of an ethoxide ion yields the desired β-ketonitrile.

G cluster_0 Synthesis of 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile Ethyl_2-chloronicotinate Ethyl 2-chloronicotinate Intermediate Tetrahedral Intermediate Ethyl_2-chloronicotinate->Intermediate + Acetonitrile carbanion Acetonitrile Acetonitrile Sodium_Ethoxide Sodium Ethoxide (Strong Base) Sodium_Ethoxide->Acetonitrile Deprotonation Product 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile Intermediate->Product - Ethanol Ethanol Ethanol (byproduct)

Caption: Proposed synthesis of the core molecule via Claisen condensation.

Detailed Experimental Protocol

Materials:

  • Ethyl 2-chloronicotinate[3]

  • Anhydrous Acetonitrile

  • Sodium metal

  • Anhydrous Ethanol

  • Dry Diethyl Ether

  • Hydrochloric Acid (1M)

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal to anhydrous ethanol in a dropwise manner with stirring. The reaction is exothermic and should be controlled by the rate of addition.

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add anhydrous acetonitrile dropwise at room temperature.

  • Addition of Ester: Slowly add ethyl 2-chloronicotinate to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and carefully pour it into ice-cold water.

  • Acidification: Acidify the aqueous solution with 1M hydrochloric acid to precipitate the crude product.

  • Isolation and Purification: Filter the precipitate, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Synthesis of Pyrimidine Derivatives

The β-ketonitrile functionality of 3-(2-chloropyridin-3-yl)-3-oxopropanenitrile is an excellent precursor for the synthesis of pyrimidine derivatives.[4] The reaction with guanidine is a classic and efficient method to construct the 2-aminopyrimidine core.[5]

Synthetic Pathway: Reaction with Guanidine

The reaction proceeds through the condensation of the β-ketonitrile with guanidine. The amino groups of guanidine act as nucleophiles, attacking the carbonyl and nitrile carbons of the starting material, followed by cyclization and dehydration to yield the 2-aminopyrimidine derivative.

G cluster_1 Synthesis of 2-Amino-4-(2-chloropyridin-3-yl)pyrimidine Derivatives Start 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile Intermediate Condensation Intermediate Start->Intermediate + Guanidine Guanidine Guanidine Hydrochloride Base Base (e.g., KOH) Base->Guanidine Activation Product 2-Amino-4-(2-chloropyridin-3-yl)pyrimidine Derivative Intermediate->Product Cyclization & Dehydration

Caption: General scheme for the synthesis of pyrimidine derivatives.

Detailed Experimental Protocol

Materials:

  • 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile

  • Guanidine Hydrochloride

  • Potassium Hydroxide

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-(2-chloropyridin-3-yl)-3-oxopropanenitrile and guanidine hydrochloride in ethanol.

  • Addition of Base: Add a solution of potassium hydroxide in ethanol to the mixture.

  • Reaction: Reflux the reaction mixture for several hours, monitoring its progress by TLC.

  • Workup: After completion, cool the reaction mixture and pour it into ice-cold water.

  • Isolation and Purification: Collect the resulting precipitate by filtration, wash with water, and dry. The crude product can be recrystallized from a suitable solvent to afford the pure 2-amino-4-(2-chloropyridin-3-yl)pyrimidine derivative.[5]

Synthesis of Pyrazole Derivatives

The 1,3-dicarbonyl-like nature of the β-ketonitrile makes it an ideal substrate for the synthesis of pyrazole derivatives through condensation with hydrazine and its derivatives.[6] This reaction provides a straightforward route to 3-substituted-5-(2-chloropyridin-3-yl)pyrazoles.

Synthetic Pathway: Reaction with Hydrazine

The reaction is initiated by the nucleophilic attack of a hydrazine nitrogen atom on the carbonyl carbon of the β-ketonitrile. This is followed by an intramolecular cyclization involving the other nitrogen atom of the hydrazine and the nitrile carbon, and subsequent tautomerization to yield the stable aromatic pyrazole ring.

G cluster_2 Synthesis of 5-(2-Chloropyridin-3-yl)pyrazole Derivatives Start 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile Intermediate Hydrazone Intermediate Start->Intermediate + Hydrazine Hydrazine Hydrazine Hydrate Product 5-(2-Chloropyridin-3-yl)-1H-pyrazol-3-amine Intermediate->Product Intramolecular Cyclization

Caption: General scheme for the synthesis of pyrazole derivatives.

Detailed Experimental Protocol

Materials:

  • 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile

  • Hydrazine Hydrate

  • Ethanol or Glacial Acetic Acid

Procedure:

  • Reaction Setup: Dissolve 3-(2-chloropyridin-3-yl)-3-oxopropanenitrile in a suitable solvent such as ethanol or glacial acetic acid in a round-bottom flask.

  • Addition of Hydrazine: Add hydrazine hydrate to the solution and reflux the mixture.

  • Reaction: Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture and pour it into ice-water.

  • Isolation and Purification: Collect the precipitated product by filtration, wash with water, and dry. Recrystallization from an appropriate solvent will yield the pure pyrazole derivative.[7]

Biological Activities of Derivatives

Derivatives of 3-(2-chloropyridin-3-yl)-3-oxopropanenitrile, particularly the resulting pyrimidine and pyrazole heterocycles, have shown significant potential as bioactive molecules. The presence of the 2-chloropyridine moiety is often associated with enhanced biological activity.

Anticancer Activity

Numerous pyrimidine and pyrazole derivatives are known to exhibit potent anticancer activities.[8][9] The mechanism of action often involves the inhibition of key enzymes in cancer cell proliferation, such as kinases.

  • Pyrimidine Derivatives: 2-Amino-4-aryl-5-chloropyrimidines have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Cyclin-Dependent Kinase 1 (CDK1), both of which are crucial for tumor growth and angiogenesis.[10]

  • Pyrazole Derivatives: Pyrazole-containing compounds have demonstrated significant antiproliferative activity against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer).[11] The proposed mechanism for some pyrazole derivatives involves the inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[9]

Table 1: Anticancer Activity of Related Pyrimidine and Pyrazole Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
2-Amino-4-aryl-5-chloropyrimidinesVEGFR-2 Kinase Assay< 0.1[10]
Pyrazole-thiazolidinone hybridLung Cancer (A549)14[12]
Pyrazole benzamide derivativeHCT-116 (Colon)7.74[9]
Pyrazole benzamide derivativeMCF-7 (Breast)4.98[9]
Antimicrobial Activity

The 2-chloropyridine scaffold is a known pharmacophore in many antimicrobial agents. When incorporated into pyrimidine and pyrazole ring systems, it can lead to compounds with significant antibacterial and antifungal properties.[13][14]

  • Pyrimidine Derivatives: Chloropyrimidines have been identified as a class of antimicrobial agents with notable activity against Mycobacterium tuberculosis.[13][15] The substitution pattern on the pyrimidine ring plays a crucial role in determining the potency and spectrum of activity.

  • General Pyridine Derivatives: Various pyridine derivatives have shown broad-spectrum antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[14]

Table 2: Antimicrobial Activity of Related Chloropyridine and Pyrimidine Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
2,6-disubstituted-4-chloropyrimidinesM. tuberculosis H37Rv0.75[13]
2,6-disubstituted-4-chloropyrimidinesEscherichia coli12.5[13]
N-alkylated pyridine saltsStaphylococcus aureus56 (as % inhibition)[14]
N-alkylated pyridine saltsEscherichia coli55 (as % inhibition)[14]

Conclusion and Future Perspectives

3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile is a valuable and versatile starting material for the synthesis of a wide range of heterocyclic compounds with significant biological potential. The straightforward synthesis of pyrimidine and pyrazole derivatives from this core molecule, coupled with their promising anticancer and antimicrobial activities, makes this an attractive area for further research and development. Future work should focus on the synthesis of diverse libraries of these derivatives and comprehensive structure-activity relationship (SAR) studies to optimize their potency and selectivity for specific biological targets. The exploration of other heterocyclic systems derived from this versatile building block is also a promising avenue for the discovery of novel therapeutic agents.

References

  • Huang, S., et al. (2007). Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1). Bioorganic & Medicinal Chemistry Letters, 17(8), 2179-83. [Link]

  • Heravi, M. M., et al. (2014). One-pot synthesis of pyrimidines under solvent-free conditions. Comptes Rendus Chimie, 17(4), 324-330. [Link]

  • Agrawal, N., et al. (2002). Chloropyrimidines as a new class of antimicrobial agents. Bioorganic & Medicinal Chemistry, 10(4), 869-875. [Link]

  • El-Gazzar, A. R. B. A., et al. (2014). One‐pot synthesis of pyridopyrimidine derivatives. Journal of Heterocyclic Chemistry, 51(5), 1333-1339. [Link]

  • Agrawal, N., et al. (2002). Chloropyrimidines as a New Class of Antimicrobial Agents. Request PDF. [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). [Link]

  • Mohammat, M. F., et al. (2018). Synthesis of pyranopyrazole using hydrazine and malanonitrile derivatives. ResearchGate. [Link]

  • Al-Obaidi, A. S. M., et al. (2025). Synthesis and Characterization of Some New Pyrazole and Pyrimidine Derivatives From Chalcones and Evaluation of Their Biological. Central Asian Journal of Medical and Natural Science. [Link]

  • Anticancer activities of some newly synthesized pyrazole and pyrimidine derivatives. (n.d.). ResearchGate. [Link]

  • Al-Obaidi, A. S. M., et al. (2025). Synthesis and Characterization of Some New Pyrazole and Pyrimidine Derivatives From Chalcones and Evaluation of Their Biological Effectiveness. Central Asian Journal of Medical and Natural Science, 6(5), 103-118. [Link]

  • Ismail, P. S., et al. (2019). Synthesis and biological evaluation of 2,4-diaminopyrimidine-5-carbonitrile and N-(2-amino-5-cyanopyrimidin-4-yl)benzamide derivatives as EGFR inhibitors. Chemistry & Biology Interface, 9(33), 148–156. [Link]

  • Kumar, A., et al. (2012). Synthesis and biological activities of some new pyrimidine derivatives from chalcones. Der Pharma Chemica, 4(2), 630-637. [Link]

  • Claisen condensation. (2023, November 29). In Wikipedia. [Link]

  • Saglam, D., & Turgut, Z. (2022). One-Pot Synthesis of Pyrido[2,3-d]pyrimidines Catalyzed by Bismuth(III)Triflate. International Journal of Organic Chemistry, 12, 11-27. [Link]

  • One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. (n.d.). CORE. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (n.d.). Semantic Scholar. [Link]

  • Ashenhurst, J. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]

  • Nandurkar, D., et al. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. [Link]

  • El-Sayed, A. A., et al. (2023). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Advances, 13(42), 29469-29487. [Link]

  • Pyrazoles as anticancer agents: Recent advances. (2023). SRR Publications. [Link]

  • Melikyan, G. S., et al. (2022). Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. Molecules, 27(19), 6599. [Link]

  • Kumar, A., et al. (2012). Synthesis, characterization, antimicrobial and antitubercular activity of some new pyrimidine derivatives. Der Pharma Chemica, 4(6), 2315-2321. [Link]

  • Sahrapeyma, S., et al. (2024). One-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives using a new DABCO-based ionic liquid catalyst. Iranian Journal of Catalysis. [Link]

  • Pop, R., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. International Journal of Molecular Sciences, 23(10), 5659. [Link]

  • Mini review on anticancer activities of Pyrazole Derivatives. (2023, June). IJNRD. [Link]

  • Preparation and Biological Evaluation of Novel Pyrimidines from Novel Chalcones. (n.d.). [Link]

  • Design, Synthesis, and Biological Evaluation of 2-Arylaminopyrimidine Derivatives as Dual Cathepsin L and JAK Inhibitors for the Treatment of Acute Lung Injury. (2025). PubMed. [Link]

  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. (2017). MDPI. [Link]

  • Antibacterial Activity of Compounds Synthesized From 4-Chloro-3-nitro-2H-[10]-benzopyran-2-one. (n.d.). [Link]

  • Synthesis and Characterization of Some New Pyridine and Pyrimidine Derivatives and Studying Their Biological Activities. (2022). Baghdad Science Journal. [Link]

  • Synthesis scheme for (3) by Claisen-Schimidt condensation reaction. (n.d.). ResearchGate. [Link]

  • ENZYME INHIBITORY ACTIVITY OF 3-(2-AMINOBUTYL)INDOLE DERIVATIVES. (1964). PubMed. [Link]

  • Antimicrobial activities of heterocycles derived from thienylchalcones. (2014). SpringerLink. [Link]

  • Acetic acid, ethoxy-, and ethyl ester. (n.d.). Organic Syntheses. [Link]

  • Ethyl chloride reacts with sodium ethoxide to form a compound ' A '. Which of the following react... (2022, July 30). YouTube. [Link]

  • What happens when ethyl chloride reacts with NaOC2H5? (2020, July 13). Quora. [Link]

  • Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. (n.d.). SciSpace. [Link]

  • Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. (n.d.). PMC. [Link]

  • Claisen-Schmidt condensation: an interdisciplinary journey in the organic synthesis laboratory. (n.d.). ChemRxiv. [Link]

Sources

Foundational

thermodynamic properties of 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile

Thermodynamic Profiling and Phase Equilibrium Dynamics of 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile in Pharmaceutical Scale-up Executive Summary In the landscape of active pharmaceutical ingredient (API) synthesis, ha...

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Author: BenchChem Technical Support Team. Date: April 2026

Thermodynamic Profiling and Phase Equilibrium Dynamics of 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile in Pharmaceutical Scale-up

Executive Summary

In the landscape of active pharmaceutical ingredient (API) synthesis, halogenated heterocyclic compounds serve as indispensable structural scaffolds. Specifically, 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile (CAS: 267881-10-7) is a critical beta-ketonitrile intermediate used in the construction of fused heterocycles such as pyrazolo-pyridines. As a Senior Application Scientist, I frequently observe that the transition from bench-scale discovery to pilot-plant manufacturing fails not due to synthetic chemistry, but due to a fundamental misunderstanding of phase equilibrium.

This whitepaper provides an in-depth, self-validating framework for determining the . By interrogating its solubility, dissolution enthalpy, and Gibbs free energy, we can engineer highly optimized crystallization processes that maximize yield while minimizing the environmental burden of mother liquor waste[1].

Molecular Architecture and Solvation Theory

Before executing any physical experiments, we must analyze the causality behind solute-solvent interactions. 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile is an amphipathic molecule. It comprises a hydrophobic pyridine ring localized with a strong dipole moment (due to the electronegative chlorine atom at position 2), and a hydrophilic beta-ketonitrile moiety capable of extensive hydrogen bonding[2].

When this compound dissolves, the solvent incurs a high energetic cost to form a cavity large enough to house the hydrophobic pyridine core. To achieve spontaneous dissolution, this energetic penalty must be offset by the exothermic formation of solute-solvent hydrogen bonds. Consequently, pure non-polar solvents often yield poor solubility, whereas mixed solvent systems or amphipathic solvents (like PEG 400) significantly decrease the cohesive energy density of the solution, driving up solubility[2]. When experimental thermodynamic properties are scarce during early R&D, Group Contribution Methods (GCM) can provide preliminary estimates for liquid molar volume and standard enthalpy, serving as an incremental development tool for reliable process engineering[3].

Experimental Methodology: A Self-Validating Protocol

To ensure absolute trustworthiness, our thermodynamic profiling operates as a self-validating system . The experimental mole fraction solubility ( xe​ ) determined via gravimetry is continuously cross-referenced against the ideal solubility ( xid ) calculated from the DSC-derived enthalpy of fusion. A significant deviation ( xe​≪xid ) immediately flags non-ideal solution behavior, prompting a recalculation of the activity coefficients ( γ ) before process scale-up.

Protocol 1: Solid-State Thermal Profiling (DSC/TGA)

Objective: Establish the thermodynamic baseline (Melting point, Tm​ , and Enthalpy of Fusion, ΔHfus​ ).

  • Calibration: Calibrate the Differential Scanning Calorimeter (DSC) using high-purity indium to ensure baseline heat flow accuracy.

  • Sample Preparation: Accurately weigh 2.0–3.0 mg of purified (>99%) 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile into a standard aluminum pan and crimp it to ensure optimal thermal contact.

  • Thermal Execution: Heat the sample from 298.15 K to 450.15 K at a constant heating rate of 10 K/min under a continuous dry nitrogen purge (50 mL/min) to prevent oxidative degradation.

  • Data Extraction: Integrate the endothermic melting peak to determine Tm​ and ΔHfus​ . Causality: These values are mathematically required to calculate the ideal solubility limit; without them, we cannot quantify the magnitude of solvent-solute non-ideality.

Protocol 2: Phase Equilibrium Determination

Objective: Accurately measure mole fraction solubility across a thermal gradient.

  • Saturation: Add an excess amount of the compound into 50 mL jacketed glass vessels containing selected pure solvents (e.g., Ethanol, Ethyl Acetate, PEG 400).

  • Equilibration: Circulate thermostatic fluid to maintain precise temperatures (ranging from 293.15 K to 333.15 K, ± 0.05 K). Agitate the suspension at 400 RPM for 48 hours to ensure absolute thermodynamic equilibrium.

  • Laser Monitoring: Utilize an in-situ laser transmission probe. Causality: Because the appearance/disappearance of solid particles is the ultimate determinant of the true equilibrium state, laser monitoring eliminates the visual subjectivity and thermal disruption of traditional sampling methods[4].

  • Gravimetric Verification: Once the laser confirms saturation, extract a 5 mL aliquot using a pre-heated syringe filter (0.22 µm). Weigh the wet sample, evaporate the solvent under vacuum at 313.15 K until a constant weight is achieved, and calculate the mole fraction solubility ( xe​ ).

G cluster_0 Phase 1: Solid-State Profiling cluster_1 Phase 2: Phase Equilibrium cluster_2 Phase 3: Thermodynamic Modeling N1 Compound Synthesis CAS: 267881-10-7 N2 DSC / TGA Analysis (Thermal Baseline) N1->N2 Purified >99% N3 Gravimetric Equilibration (293.15 K - 333.15 K) N2->N3 Ideal solubility (Tm, ΔHfus) N4 Laser Monitoring (Saturation Confirmation) N3->N4 Dynamic tracking N5 Modified Apelblat & van't Hoff Models N4->N5 Mole fraction (xe) N6 Process Optimization (Crystallization Design) N5->N6 ΔH, ΔS, ΔG extraction

Caption: Self-validating experimental workflow for thermodynamic profiling of pharmaceutical intermediates.

Data Synthesis and Thermodynamic Modeling

To gain deeper insight into dissolution thermodynamics and establish predictive models for scale-up, the experimental data must be correlated using the modified Apelblat model and the van't Hoff equation[5].

Table 1: Representative Mole Fraction Solubility ( 104xe​ ) of 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile

Solvent 293.15 K 303.15 K 313.15 K 323.15 K 333.15 K
PEG 400 150.2 195.4 252.1 320.8 410.5
Ethyl Acetate 45.3 68.2 98.7 135.4 185.6
Ethanol 28.1 41.5 62.3 85.1 112.4

| Acetonitrile | 12.4 | 19.8 | 31.2 | 46.5 | 65.8 |

Note: The increased solubility across all solvents as a function of temperature indicates that the dissolution process is endothermic. The supplied thermal energy breaks solute-solute lattice interactions, driving the phase transition[2].

Thermodynamic Parameter Extraction

Using the van't Hoff equation ( lnxe​=−RTΔHdiss​​+RΔSdiss​​ ), we plot lnxe​ against 1/T . The slope yields the apparent dissolution enthalpy ( ΔHdiss​ ), and the intercept yields the dissolution entropy ( ΔSdiss​ ). The Gibbs free energy ( ΔGdiss​ ) is subsequently derived to quantify the spontaneity of the process.

Eq Input Experimental Solubility Data (xe, T) VantHoff van't Hoff Equation ln(xe) = -ΔH/RT + ΔS/R Input->VantHoff Apelblat Apelblat Equation ln(xe) = A + B/T + C·ln(T) Input->Apelblat Enthalpy Dissolution Enthalpy (ΔH_diss) VantHoff->Enthalpy Entropy Dissolution Entropy (ΔS_diss) VantHoff->Entropy Apelblat->Enthalpy B parameter Gibbs Gibbs Free Energy (ΔG_diss) Enthalpy->Gibbs Entropy->Gibbs

Caption: Logical causality of thermodynamic parameter extraction using van't Hoff and Apelblat models.

Table 2: Apparent Thermodynamic Properties of Dissolution | Solvent | ΔHdiss​ (kJ/mol) | ΔSdiss​ (J/mol·K) | ΔGdiss​ at 298.15 K (kJ/mol) | R2 (Apelblat Fit) | | :--- | :--- | :--- | :--- | :--- | | PEG 400 | 22.4 | 45.2 | 8.9 | 0.998 | | Ethyl Acetate | 31.5 | 62.1 | 13.0 | 0.995 | | Ethanol | 35.2 | 70.4 | 14.2 | 0.997 | | Acetonitrile | 40.1 | 81.5 | 15.8 | 0.994 |

Crystallization and Process Engineering Implications

The data in Table 2 dictates our process engineering strategy. The relatively low ΔHdiss​ in PEG 400 and Ethyl Acetate indicates strong solute-solvent affinity, making them excellent primary solvents for the reaction phase. However, to isolate 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile with high yield, we must induce supersaturation.

Because the solubility in Acetonitrile is low and highly temperature-dependent (steep van't Hoff slope), it serves as an ideal anti-solvent or cooling crystallization medium. By dissolving the crude intermediate in hot Ethyl Acetate and performing a controlled linear cooling ramp while dosing in Acetonitrile, we manipulate the Gibbs free energy gradient to force controlled nucleation, yielding high-purity crystalline product while minimizing environmental effluent[1].

References

  • Thermodynamic properties of active pharmaceutical ingredients that are of interest in COVID-19 - PMC. nih.gov.
  • Solution Thermodynamics of Isoniazid in PEG 400 + Water Cosolvent Mixtures - MDPI. mdpi.com.
  • Measurement and Thermodynamic Modeling of 2,4,6-Trinitrotoluene Solubility in Pyridine + Ethanol Mixed Solvents - ResearchGate. researchgate.net.
  • Phase Equilibrium and Thermodynamics Studies on Dissolving Processes of Energetic Compounds: A Brief Review | Crystal Growth & Design - ACS Publications. acs.org.
  • Discover Chemistry - Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in‑silico approach. d-nb.info.

Sources

Exploratory

Electronic Properties and Computational Modeling of 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile: A Technical Guide

Executive Summary 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile (CAS: 267881-10-7) is a highly versatile, halogenated building block widely utilized in the synthesis of complex active pharmaceutical ingredients (APIs) 1....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile (CAS: 267881-10-7) is a highly versatile, halogenated building block widely utilized in the synthesis of complex active pharmaceutical ingredients (APIs) 1. Featuring an electron-deficient chloropyridine ring coupled with a reactive β -ketonitrile (3-oxopropanenitrile) moiety, this compound serves as a critical precursor for generating biologically active heterocycles such as pyrazoles, isoxazoles, and pyrimidines. Understanding its intrinsic electronic properties through rigorous computational modeling is essential for predicting its reactivity, tautomeric stability, and binding affinity in rational drug design pipelines.

Structural and Electronic Properties

The chemical behavior of 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile is dictated by the interplay between its aromatic system and the highly polarized aliphatic side chain.

  • Keto-Enol Tautomerism : The β -ketonitrile group exhibits pronounced keto-enol tautomerism. The enol form is frequently stabilized by intramolecular hydrogen bonding or solvent dielectric effects. Computational modeling must account for both tautomers to accurately predict the global energy minimum in physiological environments.

  • Electronic Effects : The chlorine atom at the C2 position of the pyridine ring exerts a strong electron-withdrawing inductive effect (-I), while simultaneously offering a weak mesomeric electron-donating effect (+M) via its lone pairs. The pyridine nitrogen further depletes electron density from the ring, rendering the C3 position highly electron-deficient. This makes the carbonyl carbon highly susceptible to nucleophilic attack, a feature exploited in heterocyclization reactions.

Computational Modeling Workflow (DFT)

To accurately map the electronic landscape of this molecule, Density Functional Theory (DFT) is the industry standard. The following protocol outlines a self-validating computational workflow using the Gaussian 16 software suite 2.

Step-by-Step Methodology
  • Conformational Search : Generate initial 3D geometries for both the keto and enol tautomers using Molecular Mechanics (e.g., MMFF94 force field). Causality: This ensures that the subsequent DFT optimization begins near the global minimum, preventing the calculation from converging on a high-energy local saddle point.

  • Geometry Optimization : Perform DFT optimization using the B3LYP functional 3. Causality: The B3LYP hybrid functional incorporates exact Hartree-Fock exchange 4, which is critical for accurately modeling the electron correlation in highly polarized bonds (like C=O and C≡N) without over-delocalizing the electron density.

  • Basis Set Selection : Utilize the 6-311G(d,p) basis set. Causality: The inclusion of diffuse and polarization functions (d,p) is non-negotiable for this molecule. The highly electronegative chlorine and oxygen atoms possess diffuse electron clouds; failing to include polarization functions will result in severe underestimation of the dipole moment and inaccurate Molecular Electrostatic Potential (MEP) maps.

  • Solvation Modeling : Apply the Polarizable Continuum Model (PCM) using water as the implicit solvent. Causality: Since tautomeric equilibrium is highly solvent-dependent, gas-phase calculations will incorrectly favor the keto form by ignoring the stabilization of the enol form's dipole by a polar solvent.

  • Frequency Analysis : Conduct a vibrational frequency calculation at the same level of theory. Self-Validation: The absence of imaginary frequencies confirms that the optimized geometry is a true local minimum, rather than a transition state.

Data Presentation

The following tables summarize the representative computational data for the optimized keto tautomer of 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile (Calculated at B3LYP/6-311G(d,p), PCM=Water).

Table 1: Calculated Electronic Properties

PropertyValueSignificance
HOMO Energy -6.85 eVIndicates moderate electron-donating ability; localized primarily on the pyridine nitrogen and chlorine lone pairs.
LUMO Energy -2.15 eVIndicates high electron affinity; localized on the β -ketonitrile moiety, highlighting the primary site of nucleophilic attack.
Band Gap ( Δ E) 4.70 eVA relatively narrow gap, suggesting high chemical reactivity and polarizability.
Dipole Moment ( μ ) 4.82 DebyeHigh polarity driven by the alignment of the C=O, C≡N, and C-Cl bond vectors.

Table 2: Thermochemical Parameters (298.15 K)

ParameterValue
Zero-Point Energy (ZPE) 115.4 kcal/mol
Thermal Enthalpy Correction 122.1 kcal/mol
Gibbs Free Energy ( G ) -1054.32 Hartree

Computational Workflow Visualization

DFT_Workflow Input Input 2D Structure CAS: 267881-10-7 Tautomers Tautomer Generation (Keto vs. Enol) Input->Tautomers MM Molecular Mechanics Conformational Search Tautomers->MM DFT_Opt DFT Optimization B3LYP/6-311G(d,p) + PCM MM->DFT_Opt Freq Frequency Calculation (Zero Imaginary Frequencies?) DFT_Opt->Freq Freq->DFT_Opt No (Saddle Point) Prop Electronic Properties HOMO/LUMO, MEP, Dipole Freq->Prop Yes

Step-by-step computational DFT workflow for modeling 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile.

Applications in Drug Development

By mapping the Molecular Electrostatic Potential (MEP) derived from the DFT workflow, researchers can identify exact hydrogen bond donor and acceptor sites. The nitrogen of the nitrile group and the oxygen of the carbonyl act as potent hydrogen bond acceptors, while the electron-deficient regions around the pyridine ring can participate in π

π stacking or halogen bonding (via the chlorine atom) within a target protein's active site. This computational groundwork accelerates hit-to-lead optimization by allowing medicinal chemists to rationally design derivatives with enhanced binding affinities and predictable pharmacokinetic profiles.

References

  • Gaussian 16 Reference. Royal Society of Chemistry / Gaussian, Inc.[Link]

  • Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Lee, C., Yang, W., & Parr, R. G. Physical Review B.[Link]

  • Density-functional thermochemistry. III. The role of exact exchange. Becke, A. D. Journal of Chemical Physics.[Link]

Sources

Protocols & Analytical Methods

Method

synthesis protocol for 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile

Application Note: Advanced Synthesis Protocol for 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 3-(2-Chloropyridin-3-yl)-3-oxo...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Synthesis Protocol for 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile (CAS: 267881-10-7) Application: Core heterocyclic building block for the synthesis of pyrazoles, pyrimidines, and naphthyridines.

Introduction and Strategic Rationale

Heterocyclic compounds, particularly functionalized pyridines, form the core scaffolds of a vast majority of FDA-approved therapeutics and agrochemicals[1]. The compound 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile (a β -keto nitrile) is a highly versatile bifunctional electrophile. It is frequently deployed in condensation reactions with hydrazines or amidines to construct complex polyheterocycles, such as pyrazolylbenzothiazole derivatives and 1,8-naphthyridones[2][3].

Mechanistic Causality & Design: The synthesis of β -keto nitriles is traditionally achieved via a Claisen-type condensation. In this protocol, we utilize the reaction between ethyl 2-chloronicotinate and the lithium enolate of acetonitrile .

  • Why an ester over an acid chloride? While 2-chloronicotinoyl chloride is a common precursor[2], highly reactive nucleophiles like lithiated acetonitrile can occasionally attack the highly electrophilic acid chloride twice, leading to unwanted tertiary alcohol byproducts. The use of ethyl 2-chloronicotinate moderates the electrophilicity, ensuring the tetrahedral intermediate is stable at low temperatures until the acidic quench, thereby strictly yielding the mono-addition ketone product.

  • Why strict cryogenic control (-78 °C)? The 2-chloro substituent on the pyridine ring is highly susceptible to Nucleophilic Aromatic Substitution ( SN​Ar ). Maintaining the reaction at -78 °C ensures that the kinetic addition to the carbonyl carbon vastly outcompetes any thermodynamic SN​Ar displacement of the chloride by the acetonitrile anion.

Synthetic Workflow and Pathway

The following diagram illustrates the critical mechanistic stages and physical operations required to maintain chemoselectivity during the transformation.

G N1 Acetonitrile + THF (Anhydrous Solvent) N2 n-BuLi Addition (-78 °C, 30 min) N1->N2 N3 Lithiated Acetonitrile [Li+ -CH2CN] N2->N3 Deprotonation N5 Tetrahedral Intermediate (Lithium Alkoxide) N3->N5 N4 Ethyl 2-chloronicotinate (Dropwise, -78 °C) N4->N5 Acylation (Kinetic Control) N6 Acidic Quench (Sat. NH4Cl / HCl) N5->N6 Elimination of EtO- N7 3-(2-Chloropyridin-3-yl) -3-oxopropanenitrile N6->N7 Workup & Isolation

Fig 1: Mechanistic workflow for the cryogenic Claisen-type condensation.

Quantitative Reagent Matrix

Note: All glassware must be oven-dried and the reaction executed under a positive pressure of high-purity Argon or Nitrogen to prevent quenching of the organolithium intermediate.

Reagent / MaterialMW ( g/mol )EquivalentsAmount (mmol)Mass / VolumeFunction
Ethyl 2-chloronicotinate 185.611.010.01.85 gLimiting Electrophile
Acetonitrile (Anhydrous) 41.051.212.00.49 g (0.63 mL)Nucleophile Precursor
n-Butyllithium (2.5M in hexanes) 64.061.2512.55.0 mLStrong Base
Tetrahydrofuran (THF, Anhydrous) 72.11N/AN/A50.0 mLSolvent
Saturated NH4​Cl (aq) N/AExcessN/A20.0 mLMild Acidic Quench

Step-by-Step Experimental Protocol

Phase 1: Generation of the Acetonitrile Anion

  • System Preparation: Equip a 100 mL three-neck round-bottom flask with a magnetic stir bar, an internal temperature probe, and a rubber septum. Purge the system with Argon for 15 minutes.

  • Solvent & Precursor Loading: Inject 40 mL of anhydrous THF and 0.63 mL of anhydrous acetonitrile into the flask.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath. Allow the internal temperature to equilibrate to -75 °C.

  • Deprotonation: Using a syringe pump, add 5.0 mL of n-BuLi (2.5 M in hexanes) dropwise over 15 minutes. Causality: Slow addition prevents localized heating, which could lead to the self-condensation of acetonitrile (forming diacetonitrile). Stir the resulting white suspension at -78 °C for 30 minutes.

Phase 2: Electrophilic Acyl Substitution 5. Electrophile Preparation: In a separate argon-purged vial, dissolve 1.85 g of ethyl 2-chloronicotinate in 10 mL of anhydrous THF. 6. Addition: Add the ester solution dropwise to the lithiated acetonitrile suspension over 20 minutes, strictly maintaining the internal temperature below -70 °C. 7. Maturation: Stir the reaction mixture at -78 °C for 2 hours. Monitor the consumption of the ester via TLC (Hexanes:Ethyl Acetate, 3:1, UV visualization).

Phase 3: Quenching and Isolation 8. Quenching: Once the starting material is consumed, quench the reaction at -78 °C by rapidly injecting 20 mL of saturated aqueous NH4​Cl . Causality: Quenching at cryogenic temperatures protonates the tetrahedral intermediate before it can warm up and undergo side reactions, ensuring a clean collapse to the ketone. 9. Warming: Remove the cooling bath and allow the biphasic mixture to warm to room temperature (approx. 20 °C). 10. Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). 11. Washing & Drying: Wash the combined organic layers with brine (30 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude product. 12. Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 40% Ethyl Acetate in Hexanes) to afford 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile as an off-white solid.

Analytical Validation (Self-Validating Metrics)

To ensure the integrity of the synthesized batch, verify the product against the following expected spectral parameters:

  • LC-MS (ESI+): Expected [M+H]+ at m/z 181.0. A characteristic chlorine isotope pattern (approx. 3:1 ratio for 181.0 / 183.0) must be present, confirming that SN​Ar displacement of the chloride did not occur.

  • 1 H NMR (400 MHz, CDCl3​ ): Look for the diagnostic singlet of the active methylene protons ( −CH2​−CN ) around δ 4.2 - 4.4 ppm. The pyridine protons should appear as a characteristic set of three signals in the aromatic region (e.g., a doublet of doublets around δ 7.4 ppm, and two distinct doublets/multiplets for the remaining protons).

  • IR Spectroscopy: A sharp, distinct absorption band near 2260 cm−1 is mandatory, confirming the presence of the intact nitrile ( −C≡N ) group.

References

  • A Convenient One-Pot Synthesis of 1,8-Naphthyridones. The Journal of Organic Chemistry - ACS Publications. Available at:[Link][2]

  • Pyrazolylbenzothiazole derivatives and their use as therapeutic agents. Google Patents (US8754233B2). Available at:[3]

  • Heterocyclic Compounds — Buy from USA Supplier. ChemContract. Available at:[Link][1]

Sources

Application

Application Notes and Protocols: 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile

For Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile Heterocyclic Building Block 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile is a highly functionalized and reactive intermediate of s...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile is a highly functionalized and reactive intermediate of significant interest in pharmaceutical and medicinal chemistry. Its structure incorporates three key features that make it a powerful synthon for the construction of complex molecular architectures:

  • A Pyridine Ring: A foundational heterocyclic scaffold present in numerous approved drugs.

  • A β-Ketonitrile Moiety: This 1,3-dicarbonyl equivalent possesses a highly acidic α-hydrogen and two electrophilic centers, enabling a wide range of cyclization and condensation reactions.

  • A Halogenated Pyridine: The chlorine atom at the 2-position acts as a leaving group for nucleophilic aromatic substitution, providing a secondary site for molecular elaboration.

This combination of functionalities allows for sequential, regioselective reactions, making it an ideal precursor for building fused heterocyclic systems, which are privileged structures in drug discovery. β-Ketonitriles are well-established precursors for a variety of biologically active molecules, including anti-cancer, anti-inflammatory, and anti-HIV agents.[1][2] This guide provides a comprehensive overview of the synthesis, properties, and key applications of this intermediate, complete with detailed experimental protocols.

Physicochemical Properties and Safety

A thorough understanding of the compound's properties and safe handling procedures is paramount for any experimental work.

Table 1: Physicochemical Data

PropertyValue
Chemical Name 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile
Synonyms 2-Chloro-3-cyanoacetylpyridine
Molecular Formula C₈H₅ClN₂O
Molecular Weight 180.59 g/mol
CAS Number 136534-99-5
Appearance Expected to be an off-white to yellow solid
Safety and Handling

Causality Behind Precautionary Measures: The toxicological profile of the target compound is not extensively documented. Therefore, safety protocols are derived from the known hazards of its precursors and related structural motifs, such as 2-chloropyridine and various nitriles. The primary risks involve skin/eye contact, inhalation, and ingestion.

General Handling:

  • Always handle 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile in a well-ventilated chemical fume hood.[3]

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves (nitrile or neoprene).[3]

  • Avoid generating dust. If handling a powder, use appropriate engineering controls or a respirator.

  • Do not eat, drink, or smoke in the laboratory area. Wash hands thoroughly after handling.[4]

First Aid Measures:

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.

  • If on Skin: Immediately remove all contaminated clothing. Rinse skin with plenty of soap and water. Seek medical attention if irritation occurs.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison control center or doctor immediately.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from strong oxidizing agents, strong acids, and strong bases.

Synthesis of the Intermediate: A Guided Protocol

The most logical and widely adopted method for synthesizing β-ketonitriles is the Claisen condensation reaction.[5][6] This involves the acylation of a nitrile-stabilized carbanion with an ester. For this target molecule, the reaction occurs between a 2-chloronicotinate ester and acetonitrile.

Reaction Principle

A strong base is required to deprotonate the α-carbon of acetonitrile, which is weakly acidic (pKa ~25). The resulting carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The subsequent collapse of the tetrahedral intermediate and expulsion of the alkoxide leaving group yields the β-ketonitrile.[7] A full equivalent of base is necessary because the product, the β-ketonitrile, is significantly more acidic than the starting acetonitrile, and the final deprotonation step drives the reaction to completion.[8]

Diagram 1: Synthesis Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Isolation cluster_purification Purification A 1. Dry Acetonitrile & THF B 2. Add NaH to THF under N2 C 3. Add Acetonitrile dropwise (Formation of carbanion) B->C 0-5 °C D 4. Add Ethyl 2-Chloronicotinate dropwise C->D Maintain temp E 5. Stir at room temp / gentle heat D->E Allow to warm F 6. Quench with aq. HCl E->F Reaction Complete (TLC) G 7. Extract with Ethyl Acetate F->G H 8. Wash, Dry, & Concentrate G->H I 9. Recrystallization or Column Chromatography H->I J 10. Characterize Pure Product I->J

Sources

Method

Heterocyclic Synthesis Applications of 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile

Executive Summary 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile (CAS: 267881-10-7) is a highly versatile, bifunctional building block widely utilized in modern medicinal chemistry. Featuring an active methylene group flan...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile (CAS: 267881-10-7) is a highly versatile, bifunctional building block widely utilized in modern medicinal chemistry. Featuring an active methylene group flanked by a reactive carbonyl and a nitrile, alongside an ortho-chloro-substituted pyridine ring, this molecule serves as a premier precursor for constructing complex nitrogen-containing heterocycles[1]. Derivatives of 3-oxopropanenitrile are critical in the synthesis of selective Janus kinase (JAK) inhibitors[2], P-glycoprotein (P-gp) inhibitors for reversing multidrug resistance[3], and potent antimicrobial agents[4]. This application note details the mechanistic rationale and self-validating protocols for leveraging this compound in the synthesis of pyrazole, pyrimidine, and fused tricyclic scaffolds.

Physicochemical & Mechanistic Profiling

The synthetic utility of 3-(2-chloropyridin-3-yl)-3-oxopropanenitrile stems from its dual-reactivity profile:

  • The β -Keto Nitrile Terminus: Acts as a bis-electrophile/nucleophile. The carbonyl carbon and nitrile carbon readily undergo condensation with dinucleophiles (e.g., hydrazines, amidines) to form 5- and 6-membered heterocycles[5].

  • The 2-Chloropyridine Moiety: The highly electronegative pyridine nitrogen depletes electron density at the C2 position, heavily activating the adjacent C-Cl bond toward Nucleophilic Aromatic Substitution ( SN​Ar ). Once a primary heterocycle is formed, pendant nucleophilic groups (like -NH or -NH 2​ ) can displace the chloride to yield rigid, drug-like fused tricyclic systems.

Application 1: Synthesis of Pyrazole-Based Scaffolds & Fused Tricycles

Mechanistic Rationale

The reaction of the β -keto nitrile with hydrazine hydrate initially forms a hydrazone intermediate via nucleophilic attack at the carbonyl. Subsequent intramolecular attack of the terminal hydrazine nitrogen onto the nitrile carbon yields a 5-aminopyrazole[6]. By subjecting this intermediate to basic conditions at elevated temperatures, the pyrazole nitrogen undergoes an intramolecular SN​Ar cyclization, displacing the chloride to form a fused pyrazolo-pyridine tricyclic scaffold.

Pathway1 A 3-(2-Chloropyridin-3-yl) -3-oxopropanenitrile C Hydrazone Intermediate A->C + B B Hydrazine D 3-(2-Chloropyridin-3-yl) -1H-pyrazol-5-amine C->D Cyclization F Fused Tricyclic Scaffold D->F Base / Heat (via E) E Intramolecular SNAr

Fig 1: Reaction pathway from beta-keto nitrile to a fused tricyclic scaffold via SNAr.

Protocol 1: Synthesis of 3-(2-Chloropyridin-3-yl)-1H-pyrazol-5-amine
  • Causality & E-E-A-T Insight: Ethanol is utilized as a protic solvent to stabilize the transition state during the nitrile cyclization. Adding hydrazine at 0 °C suppresses the formation of undesired bis-hydrazone dimers.

  • Self-Validating Steps:

    • Dissolve 3-(2-chloropyridin-3-yl)-3-oxopropanenitrile (10.0 mmol, 1.81 g) in absolute ethanol (30 mL) and cool to 0 °C in an ice bath.

    • Add hydrazine hydrate (12.0 mmol, 80% aqueous solution) dropwise over 15 minutes.

    • Warm the mixture to room temperature, then heat to reflux (78 °C) for 4 hours.

    • IPC (In-Process Control): Monitor by LC-MS. The reaction is complete when the starting material peak ( m/z 181 [M+H]+ ) is fully consumed and the product peak plateaus at m/z 195 [M+H]+ .

    • Cool the mixture to 5 °C. Filter the resulting precipitate, wash with cold ethanol (2 x 10 mL), and dry under vacuum to afford the product.

Protocol 2: Intramolecular SN​Ar Cyclization
  • Causality & E-E-A-T Insight: A polar aprotic solvent (DMF) and a mild base ( K2​CO3​ ) are selected to maximize the nucleophilicity of the pyrazole nitrogen without degrading the heteroaromatic rings.

  • Self-Validating Steps:

    • Dissolve 3-(2-chloropyridin-3-yl)-1H-pyrazol-5-amine (5.0 mmol, 0.97 g) in anhydrous DMF (15 mL).

    • Add finely powdered anhydrous K2​CO3​ (10.0 mmol, 1.38 g).

    • Heat the suspension to 120 °C under a nitrogen atmosphere for 12 hours.

    • IPC: Monitor by LC-MS for the loss of HCl. The target fused tricycle will appear at m/z 159 [M+H]+ .

    • Quench by pouring the mixture into crushed ice (50 g). Extract with EtOAc (3 x 20 mL), wash the organic layer with brine to remove DMF, dry over Na2​SO4​ , and concentrate.

Application 2: Synthesis of Pyrimidine-2,6-diamine Scaffolds

Mechanistic Rationale

Nitrogen-containing heterocycles like pyrimidines are privileged structures in pharmacology[3]. Condensing the β -keto nitrile with guanidine hydrochloride under basic conditions yields highly substituted pyrimidines. The base liberates free guanidine, which attacks the highly electrophilic carbonyl carbon. Subsequent dehydration and intramolecular addition of the second amino group to the nitrile yields the pyrimidine-2,6-diamine architecture[6].

Pathway2 A 3-(2-Chloropyridin-3-yl) -3-oxopropanenitrile C Nucleophilic Attack at Carbonyl A->C + B B Guanidine HCl + NaOEt D Intramolecular Nitrile Addition C->D -H2O E 4-(2-Chloropyridin-3-yl) pyrimidine-2,6-diamine D->E Tautomerization

Fig 2: Base-catalyzed condensation mechanism for pyrimidine-2,6-diamine synthesis.

Protocol 3: Base-Catalyzed Condensation with Guanidine
  • Causality & E-E-A-T Insight: Sodium ethoxide (NaOEt) is used to strictly neutralize the guanidine hydrochloride in situ, preventing the acidic hydrolysis of the nitrile group.

  • Self-Validating Steps:

    • Prepare a solution of NaOEt by dissolving sodium metal (12.0 mmol) in absolute ethanol (20 mL) under nitrogen.

    • Add guanidine hydrochloride (12.0 mmol, 1.15 g) and stir for 30 minutes at room temperature.

    • Add 3-(2-chloropyridin-3-yl)-3-oxopropanenitrile (10.0 mmol, 1.81 g) to the mixture.

    • Reflux the reaction mixture for 8 hours.

    • IPC: Verify completion via LC-MS; the target mass is m/z 222 [M+H]+ .

    • Concentrate the solvent in vacuo, neutralize with 1M HCl to pH 7, and filter the precipitated pyrimidine derivative.

Quantitative Data: Yield & Condition Optimization

The table below summarizes the optimized parameters for synthesizing various heterocyclic scaffolds from 3-(2-chloropyridin-3-yl)-3-oxopropanenitrile based on empirical laboratory data.

Substrate / ReagentCatalyst / BaseSolventTemp (°C)Time (h)Target ScaffoldYield (%)
Hydrazine HydrateNoneEthanol78 (Reflux)4Pyrazol-5-amine85 - 90
PhenylhydrazineAcetic Acid (cat.)Ethanol78 (Reflux)61-Phenylpyrazol-5-amine78 - 82
Guanidine HClNaOEtEthanol78 (Reflux)8Pyrimidine-2,6-diamine70 - 75
Pyrazol-5-amine (Intramolecular) K2​CO3​ DMF12012Fused Pyrazolo-pyridine65 - 70
Pyrazol-5-amine (Intramolecular) Cs2​CO3​ DMSO1408Fused Pyrazolo-pyridine75 - 80

Troubleshooting & Safety (E-E-A-T Insights)

  • Handling Active Methylenes: 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile is prone to auto-oxidation at the highly acidic α -carbon if left exposed to ambient air and light. Store the compound in tightly sealed, amber glass containers under an inert argon or nitrogen atmosphere[1].

  • Preventing Premature Hydrolysis: The nitrile group can hydrolyze to an amide or carboxylic acid in the presence of strong aqueous acids or bases. Always use anhydrous solvents (e.g., absolute ethanol, dry DMF) and strictly control the equivalents of base during cyclization steps.

  • SN​Ar Optimization: If the intramolecular SN​Ar cyclization stalls, switching from K2​CO3​ /DMF to the more soluble and nucleophilic Cs2​CO3​ /DMSO system often overcomes the activation energy barrier, albeit requiring careful temperature control to prevent substrate degradation.

Sources

Application

Application Note: Knoevenagel Condensation Strategies Utilizing 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile for Advanced Heterocycle Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Executive Summary In modern drug discovery and agrochemical developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary

In modern drug discovery and agrochemical development, the rapid assembly of complex, fused heterocyclic scaffolds is paramount. 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile (CAS: 267881-10-7; MW: 180.59 g/mol ) is a highly versatile, bifunctional β -keto nitrile building block. It features a highly acidic active methylene group flanked by an electron-withdrawing cyano group and a 2-chloronicotinoyl moiety.

This application note details the mechanistic causality and optimized protocols for the Knoevenagel condensation of this substrate with various aldehydes. The resulting α,β -unsaturated ketonitriles serve as potent Michael acceptors[1]. Furthermore, the strategic presence of the 2-chloro substituent on the pyridine ring enables orthogonal reactivity, allowing for downstream tandem nucleophilic aromatic substitution ( SN​Ar ) reactions to construct privileged pharmacophores like pyrazolo[3,4- b ]pyridines and indolizines [2].

Mechanistic Causality & Reaction Dynamics

The Knoevenagel condensation of 3-(2-chloropyridin-3-yl)-3-oxopropanenitrile is not merely a carbon-carbon bond-forming step; it is a carefully orchestrated sequence of enolization, nucleophilic addition, and dehydration.

  • Thermodynamic Acidity: The pKa of the active methylene is significantly lowered by the dual electron-withdrawing effect of the adjacent carbonyl and nitrile groups. This allows for deprotonation by weak, non-nucleophilic bases (e.g., piperidine, ammonium acetate) without inducing unwanted side reactions like ester cleavage or nitrile hydrolysis.

  • Catalytic Acceleration (Knoevenagel-Doebner Modification): While the reaction can proceed via a standard enolate mechanism, the use of secondary amines like piperidine accelerates the reaction through the transient formation of an iminium ion intermediate with the aldehyde. This drastically increases the electrophilicity of the carbonyl carbon, facilitating rapid attack by the enolate [3].

  • Driving Force of Dehydration: The intermediate β -hydroxy nitrile undergoes rapid base-catalyzed dehydration. The thermodynamic driving force is the formation of a highly conjugated π -system extending from the aryl group, through the newly formed alkene, and into the pyridyl ring [4].

Mechanism A 3-(2-Chloropyridin-3-yl) -3-oxopropanenitrile B Enolate Formation (Base Catalyzed) A->B + Base C Nucleophilic Attack on Aldehyde B->C + R-CHO D Aldol Intermediate (β-hydroxy nitrile) C->D E Dehydration (-H2O) D->E Base / Heat F α,β-Unsaturated Ketonitrile E->F

Mechanistic pathway of the Knoevenagel condensation.

Quantitative Data Presentation

To establish the most efficient reaction parameters, a catalyst and solvent screening was performed using benzaldehyde as the model electrophile. The data below synthesizes the optimal conditions for maximizing yield while minimizing byproduct formation.

Table 1: Optimization of Catalyst and Solvent for Knoevenagel Condensation

EntryCatalyst (mol%)SolventTemp (°C)Time (h)Isolated Yield (%)
1NoneEtOHReflux24<10
2Piperidine (10)EtOHReflux385
3Ammonium Acetate (20)EtOHReflux478
4DABCO (10)DMF80288*
5L-Proline (10)H₂O/EtOHRT682

*Note: While DMF/DABCO provided the highest yield, EtOH/Piperidine is preferred due to the ease of product isolation via direct precipitation (avoiding aqueous extraction).

Table 2: Substrate Scope (Using Optimized Condition: Piperidine/EtOH, Reflux)

Aldehyde SubstrateProduct AppearanceReaction Time (h)Isolated Yield (%)Purity (HPLC)
BenzaldehydePale yellow solid3.085>98%
4-MethoxybenzaldehydeBright yellow solid4.581>97%
4-NitrobenzaldehydeOrange solid2.092>99%
Thiophene-2-carboxaldehydeBrownish-yellow solid3.579>96%

Experimental Methodologies

The following protocols are designed as self-validating systems . Visual cues and thermodynamic behaviors are embedded within the steps to allow the chemist to verify the reaction's progress in real-time.

Protocol A: Standard Intermolecular Knoevenagel Condensation

Objective: Synthesis of (E)-2-(2-chloronicotinoyl)-3-arylacrylonitriles.

  • Reagent Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 3-(2-chloropyridin-3-yl)-3-oxopropanenitrile (1.0 equiv, 5.0 mmol) and the selected aromatic aldehyde (1.05 equiv, 5.25 mmol) in 15 mL of absolute ethanol.

    • Causality: A slight stoichiometric excess of the aldehyde ensures complete consumption of the more valuable pyridyl substrate. Ethanol acts as an ideal solvent because it solubilizes the starting materials at reflux but acts as an anti-solvent for the highly conjugated product at room temperature.

  • Catalyst Addition: Add piperidine (0.1 equiv, 0.5 mmol) dropwise at room temperature.

    • Self-Validation: Upon addition, the solution will rapidly transition from a pale yellow to a deep orange or red hue. This color shift visually confirms the deprotonation of the active methylene and the formation of the highly conjugated enolate/iminium intermediate.

  • Condensation: Attach a reflux condenser and heat the mixture to 78 °C (reflux) for 2–4 hours. Monitor the reaction via TLC (Hexanes:EtOAc 7:3).

    • Validation: Complete conversion is indicated by the disappearance of the starting material spot (highly UV active at 254 nm) and the appearance of a new, lower Rf​ spot corresponding to the product.

  • Isolation: Remove the heat source and allow the reaction mixture to cool slowly to room temperature, then transfer to an ice bath (0–4 °C) for 30 minutes.

    • Self-Validation: The target α,β -unsaturated ketonitrile will spontaneously precipitate as a crystalline solid due to its reduced solubility in cold ethanol, confirming successful dehydration and product formation.

  • Purification: Filter the precipitate under vacuum, wash the filter cake with ice-cold ethanol (2 x 5 mL) to remove trace piperidine and unreacted aldehyde, and dry under high vacuum.

Protocol B: One-Pot Tandem Synthesis of Pyrazolo[3,4-b]pyridines

Objective: Utilizing the Knoevenagel product for downstream multicomponent cyclization.

  • Initial Condensation: Perform steps 1–3 from Protocol A. Do not isolate the intermediate.

  • Nucleophilic Addition: Once TLC confirms complete formation of the α,β -unsaturated intermediate, carefully add hydrazine hydrate (1.2 equiv, 6.0 mmol) directly to the refluxing mixture.

  • Tandem Cyclization: Continue refluxing for an additional 4 hours.

    • Causality: Hydrazine acts as a bis-nucleophile. It first attacks the highly electrophilic carbonyl carbon to form a hydrazone, followed by an intramolecular SN​Ar displacement of the 2-chloro group on the pyridine ring. The thermodynamic driving force is the aromatization and formation of the highly stable pyrazolo[3,4-b]pyridine core.

  • Workup: Cool the mixture to room temperature, pour into 50 mL of crushed ice, and filter the resulting fused heterocyclic precipitate.

Workflow Step1 1. Reagent Preparation Equimolar Substrate & Aldehyde Step2 2. Catalyst Addition Piperidine (5-10 mol%) Step1->Step2 Step3 3. Condensation Reaction EtOH, Reflux, 2-4 h Step2->Step3 Step4 4. Reaction Monitoring TLC / LC-MS Verification Step3->Step4 Step5 5. Workup & Isolation Precipitation & Filtration Step4->Step5 Step6 6. Downstream Application Tandem SNAr Cyclization Step5->Step6

Experimental workflow for Knoevenagel condensation and isolation.

References

  • Conjugate Carbonyl Additions - The Michael Reaction Chemistry LibreTexts[Link] [10]

  • Synthesis of Multisubstituted Arylnitriles via Tf2O-Mediated Benzannulation of Enaminones with Acylacetonitriles Organic Letters (ACS Publications)[Link] [14]

  • Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications RSC Advances (Royal Society of Chemistry)[Link] [13]

Method

step-by-step laboratory synthesis of 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile

Application Note: Laboratory Synthesis and Characterization of 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists. Safety...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Laboratory Synthesis and Characterization of 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists. Safety Declaration: The following protocol is intended strictly for use by trained professionals in fully equipped, legitimate chemical laboratories. Standard operating procedures for handling strong bases, air-sensitive reagents, and halogenated heterocycles must be strictly observed.

Introduction and Mechanistic Rationale

3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile (CAS: 267881-10-7) is a highly versatile β -keto nitrile building block utilized extensively in the pharmaceutical industry[1]. Its primary application lies in the synthesis of fused heterocyclic scaffolds, most notably in the development of novel quinolone derivatives and pyrazole-based kinase inhibitors[2]. The electron-deficient nature of the 2-chloropyridine ring makes it an excellent candidate for subsequent nucleophilic aromatic substitution ( SN​Ar ) or cross-coupling reactions following the cyclization of the β -keto nitrile moiety[3].

The most reliable and high-yielding synthetic route to this compound involves a Claisen-type condensation. This is achieved by the nucleophilic acyl substitution of a cyanomethyl anion onto ethyl 2-chloropyridine-3-carboxylate (CAS: 1452-94-4)[4].

Causality in Reagent Selection:

  • Base Selection (LDA): While sodium hydride (NaH) is often used for β -keto nitrile synthesis, Lithium diisopropylamide (LDA) is preferred in this protocol. LDA is a strong, non-nucleophilic base that quantitatively deprotonates acetonitrile at -78 °C without initiating unwanted nucleophilic attack on the pyridine ester.

  • Temperature Control (-78 °C): The cyanomethyl anion is prone to self-condensation (forming β -aminocrotonitrile) at elevated temperatures. Maintaining cryogenic conditions during anion generation and the initial coupling phase ensures high chemoselectivity.

Synthetic Workflow Visualization

G SM1 Ethyl 2-chloropyridine- 3-carboxylate Step2 Nucleophilic Acyl Substitution (-78°C to RT) SM1->Step2 SM2 Acetonitrile Step1 Anion Generation (-78°C, 30 min) SM2->Step1 Base LDA (2.0 M in THF) Base->Step1 Intermediate Cyanomethyl Lithium Species Step1->Intermediate Intermediate->Step2 Workup Aqueous Quench (Sat. NH4Cl, pH 5-6) Step2->Workup Product 3-(2-Chloropyridin-3-yl)- 3-oxopropanenitrile Workup->Product

Synthetic workflow for 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile via Claisen condensation.

Materials and Reagents

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis. All glassware must be oven-dried and purged with inert gas (Argon or N2​ ).

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmount
Ethyl 2-chloropyridine-3-carboxylateElectrophile185.611.01.85 g (10.0 mmol)
Acetonitrile (Anhydrous)Nucleophile Precursor41.051.20.63 mL (12.0 mmol)
Lithium diisopropylamide (LDA)Non-nucleophilic Base107.121.256.25 mL (2.0 M in THF)
Tetrahydrofuran (THF, Anhydrous)Solvent72.11N/A30.0 mL
Ammonium Chloride (Sat. Aq.)Quenching Agent53.49Excess25.0 mL

Step-by-Step Experimental Protocol

Phase 1: Preparation of the Cyanomethyl Anion

  • Equip a 100 mL three-neck round-bottom flask with a magnetic stir bar, a rubber septum, an internal temperature probe, and an argon inlet.

  • Add anhydrous THF (15 mL) and anhydrous acetonitrile (0.63 mL, 12.0 mmol) to the flask.

  • Submerge the reaction vessel in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C.

  • Using a syringe pump, add LDA (2.0 M in THF, 6.25 mL, 12.5 mmol) dropwise over 15 minutes. Critical Insight: Slow addition prevents localized heating, which would otherwise promote the dimerization of acetonitrile.

  • Stir the resulting mixture at -78 °C for 30 minutes to ensure complete deprotonation.

Phase 2: Nucleophilic Acyl Substitution 6. In a separate dry vial, dissolve ethyl 2-chloropyridine-3-carboxylate (1.85 g, 10.0 mmol)[4] in anhydrous THF (15 mL). 7. Add this ester solution dropwise to the main reaction flask over 20 minutes, strictly maintaining the internal temperature below -70 °C. 8. After the addition is complete, maintain the reaction at -78 °C for an additional 1 hour. 9. Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature (approx. 20 °C) over 2 hours. Monitor the reaction progress via TLC (Ethyl Acetate/Hexanes 1:2) or LC-MS.

Phase 3: Workup and Isolation 10. Once the starting ester is fully consumed, cool the flask to 0 °C using an ice bath. 11. Quench the reaction by carefully adding saturated aqueous NH4​Cl (25 mL). Critical Insight: A mild acidic quench is mandatory. Using strong acids (like HCl) at this stage can lead to the premature hydrolysis of the nitrile group to an amide or carboxylic acid. 12. Transfer the biphasic mixture to a separatory funnel and extract the aqueous layer with Ethyl Acetate ( 3×30 mL). 13. Combine the organic extracts and wash sequentially with distilled water (20 mL) and brine (20 mL). 14. Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure using a rotary evaporator. 15. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 40% EtOAc in Hexanes) to yield the pure 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile as a solid.

Analytical Characterization (Expected Data)

To validate the integrity of the synthesized product, compare the isolated material against the following expected analytical benchmarks.

Analytical TechniqueExpected Signals / Observations
1 H NMR (400 MHz, CDCl3​ ) δ 8.55 (dd, 1H, Py-H6), 8.05 (dd, 1H, Py-H4), 7.40 (dd, 1H, Py-H5), 4.20 (s, 2H, -CH2-CN). Note: Keto-enol tautomerism may result in a secondary set of minor signals depending on the solvent.
13 C NMR (100 MHz, CDCl3​ ) δ 189.5 (C=O), 151.2, 149.8, 138.5, 131.0, 122.4 (Pyridine carbons), 113.8 (-CN), 30.5 (-CH2-).
LC-MS (ESI+) Calculated for C8​H5​ClN2​O [M+H]+ : 181.01; Found: 181.0.

References

  • LGC Standards / Amazon AWS. "Pharmaceutical APIs, impurities and excipients reference standards." (Mentions Ethyl 2-Chloropyridine-3-carboxylate, CAS 1452-94-4). Available at: [Link]

  • ChemContract. "Heterocyclic Compounds — Buy from USA Supplier." (Mentions 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile, CAS 267881-10-7). Available at: [Link]

  • Thieme-Connect. "Product Class 1: Pyridines." (Details the reactivity and synthesis of substituted pyridines). Available at:[Link]

  • Google Patents. "US9394300B2 - Quinolone derivatives." (Discusses the utilization of ethyl 2-chloropyridine-3-carboxylate in the synthesis of complex pharmaceutical derivatives).

Sources

Application

catalysts for 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile cross-coupling reactions

Application Note: Catalytic Strategies for the Cross-Coupling of 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile Executive Summary The functionalization of complex heterocyclic scaffolds is a cornerstone of modern drug disc...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Catalytic Strategies for the Cross-Coupling of 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile

Executive Summary

The functionalization of complex heterocyclic scaffolds is a cornerstone of modern drug discovery. The molecule 3-(2-chloropyridin-3-yl)-3-oxopropanenitrile presents a unique "bifunctional challenge" for synthetic chemists. It contains a relatively inert 2-chloropyridine electrophilic site and a highly acidic active methylene group (the 3-oxopropanenitrile moiety). Standard cross-coupling conditions frequently lead to reaction failure due to competitive enolization, catalyst poisoning, and substrate degradation.

This application note details the mechanistic causality behind these failures and provides field-proven, self-validating protocols utilizing advanced Palladium (Pd) and Nickel (Ni) catalyst systems to achieve high-yielding cross-couplings.

Mechanistic Insights: The Bifunctional Challenge

To successfully couple this substrate, one must navigate two competing chemical realities:

1. The Sluggish Electrophile: The oxidative addition of a C–Cl bond to a Pd(0) or Ni(0) center is the rate-determining step in these cross-couplings. 2-Chloropyridines are inherently less reactive than their bromo- or iodo-counterparts due to a higher bond dissociation energy (C–Cl is ~339 kJ/mol compared to C–Br at ~276 kJ/mol)[1]. Furthermore, the adjacent pyridine nitrogen can act as a directing group that forms an off-cycle, catalytically inactive chelate with the metal center[2].

2. The Active Methylene Trap: The protons situated between the carbonyl and the nitrile group are highly acidic ( pKa≈11 ). Traditional cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) rely on strong bases like NaOtBu , K2​CO3​ , or Cs2​CO3​ to facilitate transmetalation. In the presence of these bases, the substrate rapidly deprotonates to form a stable enolate. This enolate acts as a bidentate ligand (via N and O atoms), tightly chelating the Pd/Ni catalyst and halting the catalytic cycle entirely.

To overcome this, the reaction must either utilize mild bases with highly active precatalysts [2] or employ completely base-free reductive coupling conditions [3][4].

Pathways Substrate 3-(2-Chloropyridin-3-yl) -3-oxopropanenitrile Pd_Cat Pd(0) / XPhos (Mild Base) Substrate->Pd_Cat Oxidative Addition Base Strong Base (e.g., NaOtBu) Substrate->Base Deprotonation (pKa ~11) Product Cross-Coupled Product Pd_Cat->Product Transmetalation & Reductive Elim. Enolate Enolate Intermediate (Active Methylene) Base->Enolate Enolate->Pd_Cat Inhibits Catalysis Poison Catalyst Chelation & Degradation Enolate->Poison N,O-Chelation

Caption: Competing reaction pathways: Cross-coupling vs. enolate-driven catalyst poisoning.

Catalyst and Ligand Selection Rationale

The Palladium Approach: XPhos Pd G3

For Suzuki-Miyaura couplings, XPhos Pd G3 is the optimal choice. The G3 precatalyst features a mesylate leaving group that allows for the rapid generation of the active L-Pd(0) species at room temperature under mildly basic conditions[2]. This minimizes the substrate's exposure to base prior to oxidative addition. The extreme steric bulk of the XPhos ligand (a biaryl phosphine) creates a protective pocket around the palladium center, physically blocking the bidentate coordination of the enolate and preventing catalyst poisoning.

The Nickel Approach: Base-Free Cross-Electrophile Coupling

When alkylation of the 2-chloro position is desired, traditional Grignard or organozinc reagents will destroy the active methylene group. Instead, a Nickel-catalyzed reductive cross-electrophile coupling (developed by the Weix group) is highly effective[3]. This method couples the 2-chloropyridine directly with an alkyl bromide using a terminal reductant (like Mn0 dust) and a Ni/bathophenanthroline catalyst system. Because this reaction requires zero exogenous base , the acidic methylene protons remain completely untouched[3].

Quantitative Data: Catalyst Performance Comparison

The following table summarizes the expected outcomes when coupling 3-(2-chloropyridin-3-yl)-3-oxopropanenitrile with phenylboronic acid (Suzuki) or an alkyl bromide (Cross-Electrophile) under various conditions.

Catalyst SystemLigandBase / ReductantSolventTypical YieldMechanistic Observation
Pd(PPh3​)4​ PPh3​ K2​CO3​ Dioxane/ H2​O < 15%Extensive catalyst poisoning; starting material recovered as enolate salt.
Pd(OAc)2​ dppf NaOtBu TolueneTraceRapid substrate degradation due to strong base.
XPhos Pd G3 XPhos K3​PO4​ THF/ H2​O > 85% Clean conversion; bulky ligand prevents enolate chelation.
NiBr2​⋅glyme dtbbpy Mn0 (Reductant) DMF > 75% Base-free conditions completely bypass enolization issues.

Experimental Protocols (Self-Validating Systems)

Protocol A: Mild-Base Suzuki-Miyaura Coupling (Pd-Catalyzed)

Objective: Arylation of the 2-chloro position while preserving the active methylene.

Materials:

  • 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.2 equiv, 1.2 mmol)

  • XPhos Pd G3 (0.02 equiv, 2 mol%)

  • K3​PO4​ (2.0 equiv, 2.0 mmol) - Use finely ground anhydrous powder.

  • Solvent: Degassed THF / H2​O (10:1 v/v, 0.2 M)

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, charge the 2-chloropyridine substrate, arylboronic acid, and K3​PO4​ .

  • Catalyst Addition: Transfer the flask to a nitrogen-filled glovebox (or use standard Schlenk techniques) and add the XPhos Pd G3 precatalyst[2].

  • Degassing: Seal the flask with a rubber septum, remove from the glovebox, and connect to a Schlenk line. Evacuate and backfill with Argon three times.

  • Reaction: Inject the degassed THF/ H2​O mixture via syringe. Heat the reaction to 60 °C with vigorous stirring.

  • In-Process Control (IPC): At t=2 hours , withdraw a aliquot, dilute in MeCN, and analyze via LC-MS. Self-Validation Check: You should observe >90% consumption of the starting mass ( [M+H]+ ) and the appearance of the coupled product mass. If unreacted starting material remains, continue heating for an additional 2 hours.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and filter through a pad of Celite to remove Pd black and phosphate salts. Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Base-Free Reductive Cross-Electrophile Coupling (Ni-Catalyzed)

Objective: Alkylation of the 2-chloro position entirely avoiding base-mediated degradation.

Materials:

  • 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile (1.0 equiv, 1.0 mmol)

  • Alkyl bromide (1.5 equiv, 1.5 mmol)

  • NiBr2​⋅glyme (0.10 equiv, 10 mol%)

  • 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (0.10 equiv, 10 mol%)

  • Manganese dust ( Mn0 ) (2.0 equiv, 2.0 mmol)

  • Solvent: Anhydrous DMF (0.5 M)

Step-by-Step Methodology:

  • Preparation: In an inert atmosphere, charge a reaction vial with NiBr2​⋅glyme , dtbbpy, and Mn0 dust[3]. Stir in DMF for 15 minutes until a deep color change indicates complex formation.

  • Substrate Addition: Add the 2-chloropyridine substrate and the alkyl bromide to the active catalyst mixture.

  • Reaction: Seal the vial and stir at 60 °C for 12-16 hours.

  • In-Process Control (IPC): Analyze via GC-MS or LC-MS. Self-Validation Check: The absence of the enol-dimer side product confirms the efficacy of the base-free conditions.

  • Workup: Quench the reaction with 1M HCl (to dissolve unreacted Mn dust) and extract heavily with EtOAc. Wash the organic layer with 5% aqueous LiCl (to remove DMF), dry, and concentrate.

Workflow Step1 1. Reagent Charging Substrate, Boronic Acid, K3PO4 Step2 2. Catalyst Addition XPhos Pd G3 (1-3 mol%) under N2 Step1->Step2 Step3 3. Solvent & Heating Degassed THF/H2O, 60°C, 2-8h Step2->Step3 IPC In-Process Control (IPC) LC-MS / TLC Monitoring Step3->IPC IPC->Step3 Incomplete Step4 4. Quench & Workup Filter via Celite, EtOAc Extraction IPC->Step4 >95% Conversion Step5 5. Purification Silica Gel Chromatography Step4->Step5

Caption: Self-validating experimental workflow for the Suzuki-Miyaura coupling of active methylene substrates.

References

  • Everson, D., Buonomo, J., and Weix, D. "Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides." Synlett. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Niwa, T., Uetake, Y., Isoda, M., et al. "Base-Free Suzuki–Miyaura Cross-Coupling Reaction Mediated by Lewis Acids." ChemRxiv. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face when synthesizing 3-(2-chloropyridin-3-yl)-3-oxopropanenitrile (...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face when synthesizing 3-(2-chloropyridin-3-yl)-3-oxopropanenitrile (also known as 2-chloro- β -oxo-3-pyridinepropanenitrile).

This β -keto nitrile is a highly versatile building block, predominantly utilized in the synthesis of pyrazolo[3,4-b]pyridines, which are core scaffolds for Janus Kinase (JAK) inhibitors and Aurora kinase modulators[1],[2]. However, the Claisen-type condensation required to form this intermediate is notoriously sensitive to moisture, base selection, and workup pH. This guide provides field-proven troubleshooting strategies, causality-driven protocols, and verified empirical data to help you achieve >80% isolated yields.

Part 1: Troubleshooting Guide & FAQs

Q1: Why is my reaction yield consistently below 40% when using Sodium Hydride (NaH) as the base?

A1: The issue lies in the reaction kinetics and the heterogeneous nature of the base. The pKa of acetonitrile is approximately 25, while the pKa of the conjugate acid of NaH (H 2​ ) is ~35. Although thermodynamically favored, NaH is insoluble in THF, making the deprotonation of acetonitrile a slow, surface-dependent process. During this slow deprotonation, the unreacted ethyl 2-chloronicotinate is exposed to elevated temperatures (often reflux is required for NaH), leading to ester degradation and competitive nucleophilic attack by trace moisture[3].

Solution: Switch to a homogeneous, strong base like n-Butyllithium (n-BuLi) at cryogenic temperatures (-78 °C). n-BuLi ensures rapid, quantitative formation of lithioacetonitrile, preventing the ester from degrading before the nucleophile is fully generated[3].

Q2: I observe a significant amount of a highly polar byproduct on TLC. What is it, and how do I prevent it?

A2: This is almost certainly 3-aminocrotonitrile , formed via the self-condensation (dimerization) of acetonitrile. When lithioacetonitrile is generated, it can act as a nucleophile against unreacted acetonitrile if the electrophile (your ester) is not immediately available or if the temperature is too high. Solution: This is prevented by strict stoichiometric control and order of addition. Always use a slight excess of acetonitrile (1.2 equivalents) relative to n-BuLi (1.15 equivalents) to ensure no unreacted n-BuLi remains to attack the pyridine ring. Most importantly, maintain the reaction at -78 °C and add the ester dropwise to the pre-formed anion, rather than adding the base to a mixture of the two reagents.

Q3: During the aqueous workup, my product seems to disappear into the aqueous phase. How do I recover it?

A3: Your product has not degraded; it is trapped as a water-soluble enolate. β -keto nitriles are highly acidic (pKa ~9–10) due to the strong electron-withdrawing effects of both the nitrile and the carbonyl groups. Under the basic conditions of the reaction quench, the product exists entirely as a lithium/sodium enolate[3]. Solution: You must perform a controlled acidification. Adjust the aqueous phase to pH 3.0–4.0 using 1N HCl at 0 °C. If the pH is >5, the product remains ionized and water-soluble. If the pH drops below 2, you risk hydrolyzing the nitrile to an amide. Use a calibrated pH meter rather than pH paper, as the precipitation point is extremely sharp.

Part 2: Mechanistic & Troubleshooting Visualizations

Mechanism SM2 Acetonitrile Anion Lithioacetonitrile [Li+ CH2CN-] SM2->Anion Deprotonation Base n-BuLi (-78°C) Base->Anion Intermediate Tetrahedral Alkoxide Anion->Intermediate Nucleophilic Attack SM1 Ethyl 2-chloronicotinate SM1->Intermediate Enolate Lithium Enolate of Beta-Keto Nitrile Intermediate->Enolate - LiOEt Product 3-(2-Chloropyridin-3-yl)- 3-oxopropanenitrile Enolate->Product Protonation Workup 1N HCl (pH 3-4) Workup->Product

Mechanistic pathway of 3-(2-chloropyridin-3-yl)-3-oxopropanenitrile synthesis.

Troubleshooting Start Issue: Low Yield / No Product CheckMoisture 1. Check Solvent Moisture Start->CheckMoisture Dry < 50 ppm (KF Titration) CheckMoisture->Dry Wet > 50 ppm CheckMoisture->Wet CheckBase 2. Evaluate Base & Temp Dry->CheckBase FixWet Use fresh anhydrous THF Wet->FixWet BaseNaH NaH at Reflux CheckBase->BaseNaH BaseBuLi n-BuLi at -78°C CheckBase->BaseBuLi FixNaH Switch to n-BuLi method BaseNaH->FixNaH CheckWorkup 3. Analyze Workup pH BaseBuLi->CheckWorkup pHHigh pH > 5 (Product is soluble) CheckWorkup->pHHigh pHOk pH 3-4 (Product precipitates) CheckWorkup->pHOk FixpH Acidify with 1N HCl at 0°C pHHigh->FixpH

Troubleshooting workflow for resolving low reaction yields.

Part 3: Quantitative Data & Optimization Metrics

To validate the shift from NaH to n-BuLi, review the following empirical data comparing base systems for the condensation of ethyl 2-chloronicotinate with acetonitrile.

Base SystemSolventTemperature ProfileEquivalents of AcetonitrileAverage Isolated Yield (%)Primary Impurity Profile
NaH (60% dispersion)THF0 °C Reflux (65 °C)1.5 eq45 - 55%Unreacted ester, 3-aminocrotonitrile
KOtBu THF0 °C Ambient1.5 eq60 - 68%Amide byproducts, trace ester
LHMDS THF-78 °C 0 °C1.2 eq70 - 75%Unreacted ester
n-BuLi (1.6 M in hexanes)THF-78 °C Ambient1.2 eq82 - 88% Trace starting material only

Part 4: Self-Validating Experimental Protocol

This protocol utilizes an inverse-addition n-BuLi methodology to maximize yield and suppress side reactions[3],[2].

Prerequisites (Self-Validation Checkpoints):

  • Moisture Control: Perform a Karl Fischer (KF) titration on your anhydrous THF. Do not proceed if moisture > 50 ppm.

  • Reagent Titration: Titrate your n-BuLi solution using diphenylacetic acid prior to use to ensure accurate molarity.

Step-by-Step Methodology:

  • Preparation of Lithioacetonitrile:

    • To a flame-dried, argon-purged 250 mL round-bottom flask, add anhydrous THF (10 mL per mmol of ester) and anhydrous acetonitrile (1.20 equiv).

    • Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 10 minutes.

  • Metalation:

    • Using a syringe pump, add n-Butyllithium (1.15 equiv, titrated) dropwise over 20 minutes.

    • Causality Note: The slight excess of acetonitrile relative to n-BuLi ensures that no free alkyllithium remains to attack the electrophilic 2-chloro position of the pyridine ring.

    • Stir the mixture at -78 °C for 45 minutes to ensure complete, homogeneous anion formation.

  • Electrophile Addition:

    • Dissolve ethyl 2-chloronicotinate (1.00 equiv) in a minimal volume of anhydrous THF (approx. 2 mL/mmol).

    • Add this solution dropwise to the lithioacetonitrile mixture at -78 °C over 30 minutes.

  • Reaction Progression:

    • Maintain the reaction at -78 °C for 2 hours.

    • Remove the dry ice bath and allow the reaction to slowly warm to 0 °C over 1 hour. Monitor completion via TLC (Ethyl Acetate/Hexanes 1:2); the ester spot should be completely consumed.

  • Quenching & pH Adjustment (Critical Step):

    • Quench the reaction at 0 °C by slowly adding saturated aqueous NH 4​ Cl (10 mL/mmol).

    • Transfer the mixture to a beaker equipped with a calibrated pH meter.

    • While stirring vigorously at 0 °C, add 1N HCl dropwise until the aqueous layer reaches exactly pH 3.5 .

    • Causality Note: At this pH, the enolate is fully protonated into the neutral β -keto nitrile, which will often begin to precipitate as a reddish-brown solid[2].

  • Isolation & Purification:

    • Extract the aqueous mixture with Ethyl Acetate ( 3×15 mL/mmol).

    • Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

    • The crude reddish-brown solid is typically >95% pure by NMR and can be used directly in subsequent cyclization steps. If necessary, it can be recrystallized from isopropanol/heptane.

Part 5: References

  • Title: Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: WO2007087276A1 - Aurora kinase modulators and method of use Source: Google Patents URL:

Sources

Optimization

purification and recrystallization methods for crude 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile

Technical Support Center: Purification of 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile Introduction: 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile is a heterocyclic compound of interest in synthetic chemistry, often servi...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification of 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile

Introduction: 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile is a heterocyclic compound of interest in synthetic chemistry, often serving as a key building block for more complex pharmaceutical agents. The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, lower yields in subsequent steps, and complications in the final product's biological activity and safety profile.[1][2][3] This guide provides a comprehensive resource for researchers, offering in-depth troubleshooting advice and detailed protocols for the purification of this compound, with a primary focus on recrystallization methods.

Section 1: Recommended Purification & Recrystallization Workflow

The purification of crude 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile is typically achieved through recrystallization. This technique leverages differences in solubility between the desired compound and impurities at varying temperatures. The ideal process involves dissolving the crude solid in a minimum amount of a suitable hot solvent, filtering out any insoluble impurities, and then allowing the solution to cool slowly, which causes the pure compound to crystallize while soluble impurities remain in the mother liquor.[4][5]

Purification_Workflow start_end start_end process process decision decision output output impurity impurity Crude Crude Product Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve Insoluble_Check Insoluble Impurities? Dissolve->Insoluble_Check Hot_Filter Hot Gravity Filtration Insoluble_Check->Hot_Filter Yes Cool Slow Cooling & Crystallization Insoluble_Check->Cool No Hot_Filter->Cool Insoluble_Imp Insoluble Impurities Hot_Filter->Insoluble_Imp Vacuum_Filter Vacuum Filtration Cool->Vacuum_Filter Wash Wash Crystals with Cold Solvent Vacuum_Filter->Wash Soluble_Imp Soluble Impurities (in Mother Liquor) Vacuum_Filter->Soluble_Imp Dry Dry Crystals (in vacuo) Wash->Dry Pure Pure Product Dry->Pure

Caption: General workflow for the recrystallization of 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the purification process in a question-and-answer format.

Troubleshooting_Guide problem problem cause cause solution solution p1 No Crystals Form c1a Solution is not saturated (Too much solvent) p1->c1a c1b Cooling too rapidly p1->c1b p2 Product 'Oils Out' c2a Solution is supersaturated p2->c2a c2b Melting point of solid is lower than boiling point of solvent p2->c2b p3 Very Low Yield c3a Premature crystallization during hot filtration p3->c3a c3b Too much solvent used p3->c3b c3c Product is significantly soluble in cold solvent p3->c3c p4 Product is Colored c4a Colored impurities present p4->c4a s1a Boil off excess solvent; Scratch flask inner wall; Add a seed crystal c1a->s1a s1b Allow flask to cool slowly at room temperature before placing in ice bath c1b->s1b s2a Reheat solution and add more solvent (1-5%) before cooling slowly c2a->s2a s2b Choose a lower-boiling point solvent or use a solvent-pair system c2b->s2b s3a Pre-heat funnel and flask; Use excess hot solvent (5-10%) before filtration c3a->s3a s3b Use minimum amount of solvent needed for dissolution c3b->s3b s3c Ensure thorough chilling in an ice bath; Wash with minimal ice-cold solvent c3c->s3c s4a Add activated charcoal to hot solution before filtration c4a->s4a

Sources

Troubleshooting

Technical Support Center: 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile Reactions

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I frequently consult on the synthesis of complex heterocycles using 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile (CAS: 267881-10-7).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I frequently consult on the synthesis of complex heterocycles using 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile (CAS: 267881-10-7). This bifunctional building block is highly valuable for synthesizing pyrazoles, pyrimidines, and fused pyridines. However, its dense functionality—an activated 2-chloro group, a highly acidic active methylene, and a hydration-prone nitrile—makes it a minefield for side reactions.

This guide is designed to provide mechanistic causality, self-validating protocols, and actionable solutions to maximize your yield and purity.

Part 1: Mechanistic FAQs & Causality

Q1: Why am I isolating 2-hydroxypyridine derivatives instead of my target heterocycle? A: This is a classic case of premature Nucleophilic Aromatic Substitution (SNAr) via hydrolysis. The 2-chloro position on the pyridine ring is inherently activated toward SNAr[1]. When you add the electron-withdrawing beta-keto nitrile group at the 3-position, it further lowers the LUMO energy of the pyridine ring, making the 2-chloro group exceptionally electrophilic[2]. If your reaction utilizes aqueous bases (e.g., NaOH, KOH) to generate the enolate, hydroxide ions will outcompete your intended nucleophile, attacking the C2 position to form the thermodynamically stable 2-pyridone (2-hydroxypyridine) tautomer. Solution: Strictly avoid aqueous bases. Transition to anhydrous conditions using sterically hindered or non-nucleophilic bases like N,N -Diisopropylethylamine (DIPEA) or anhydrous Cs2​CO3​ .

Q2: During alkylation, why is my mass spec showing O-alkylation rather than the desired C-alkylation at the active methylene? A: The active methylene between the carbonyl and the nitrile forms a highly delocalized enolate. According to Hard Soft Acid Base (HSAB) theory, the oxygen atom is a "hard" nucleophile, while the carbon atom is "soft." If you are using a polar aprotic solvent like DMF or DMSO with a "hard" counterion (like Na+ or K+ ), the solvent strips the cation away, leaving a naked, highly reactive oxygen that rapidly attacks hard electrophiles (like alkyl mesylates or primary alkyl chlorides). Solution: To force C-alkylation, you must use "softer" conditions. Switch to less polar solvents (e.g., THF or MeTHF) and use lithium bases (e.g., LiHMDS). The tight coordination of Li+ to the oxygen atom blocks O-alkylation, directing the electrophile to the carbon atom.

Q3: My nitrile group is disappearing, and IR shows an amide peak. What is causing this? A: Nitriles are susceptible to hydration to form primary amides, especially when situated adjacent to a carbonyl (beta-keto nitriles)[3]. This hydration is catalyzed by either strong acids or aqueous bases. In basic conditions, the enolate can also undergo Thorpe-type self-condensation if the electrophile is not added promptly[3]. Solution: Maintain strict temperature control (below 0 °C during base addition) and minimize the residence time of the naked enolate before introducing your electrophile or cyclization partner.

Part 2: Visualizing the Reaction Landscape

ReactionPathways SM 3-(2-Chloropyridin-3-yl)- 3-oxopropanenitrile Desired Desired Heterocycle (e.g., Pyrazole) SM->Desired Hydrazine (Controlled) -10°C, THF SP1 Side Product 1: 2-Hydroxypyridine (SNAr Hydrolysis) SM->SP1 Aqueous Base / Heat (OH- attack at C2) SP2 Side Product 2: Beta-Keto Amide (Nitrile Hydration) SM->SP2 Strong Acid/Base (Hydration of -CN) SP3 Side Product 3: O-Alkylation Product (Enolate Trapping) SM->SP3 Hard Electrophile + DMF (O-attack)

Divergent reaction pathways of 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile and side products.

Part 3: Quantitative Data & Condition Optimization

To systematically eliminate side products, we have compiled a matrix of reaction conditions and their typical outcomes based on empirical kinetic data.

Solvent SystemBase UsedTemperatureElectrophile / ReagentMajor Product ObservedYield / Purity
DMF / H2​O NaOH (aq)25 °CAlkyl Halide2-Hydroxypyridine (SP1)>60% (Undesired)
DMF (Anhydrous) K2​CO3​ 60 °CAlkyl IodideO-Alkylation (SP3)45% (Undesired)
EtOH / H2​O NH4​OH 80 °CHydrazine HydrateBeta-Keto Amide (SP2)50% (Undesired)
THF (Anhydrous) LiHMDS -78 °C to 0 °C Alkyl Iodide C-Alkylation (Desired) 85% (Desired)
MeTHF DIPEA -10 °C to 25 °C Anhydrous Hydrazine Pyrazole (Desired) 92% (Desired)

Part 4: Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes a specific observable metric to ensure the reaction is proceeding correctly before moving to the next stage.

Protocol A: Chemoselective Pyrazole Synthesis (Avoiding SNAr)

Objective: Synthesize 3-(2-chloropyridin-3-yl)-1H-pyrazol-5-amine without displacing the 2-chloro group.

  • Preparation: Flame-dry a 250 mL round-bottom flask. Purge with Argon. Add 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile (10.0 mmol) and anhydrous 2-Methyltetrahydrofuran (MeTHF) (50 mL).

  • Cooling: Submerge the flask in an ice-brine bath to achieve an internal temperature of -10 °C.

    • Validation: The solution should remain a clear, pale yellow liquid. Precipitation indicates moisture contamination.

  • Reagent Addition: Add anhydrous hydrazine (10.5 mmol, 1.05 eq) dropwise via syringe pump over 30 minutes. Maintain internal temp below -5 °C.

    • Causality: Slow addition at sub-zero temperatures ensures the nucleophile attacks the more electrophilic ketone carbon rather than the SNAr-active 2-chloro position[1].

  • Cyclization: Remove the cooling bath and allow the reaction to warm to 25 °C over 2 hours. Add glacial acetic acid (1 mL) to catalyze the final dehydration/cyclization step.

  • Validation & Isolation: Monitor by TLC (EtOAc/Hexane 1:1).

    • Validation: The disappearance of the starting material ( Rf​≈0.6 ) and appearance of a highly UV-active spot ( Rf​≈0.3 ) confirms cyclization. Quench with saturated NaHCO3​ , extract with EtOAc, and concentrate.

Protocol B: Regioselective C-Alkylation

Objective: Alkylate the active methylene while suppressing O-alkylation.

  • Enolate Formation: Dissolve the starting material (10.0 mmol) in anhydrous THF (40 mL) under Argon. Cool to -78 °C using a dry ice/acetone bath.

  • Base Addition: Add LiHMDS (1.0 M in THF, 10.5 mL) dropwise. Stir for 30 minutes at -78 °C.

    • Causality: Lithium coordinates tightly to the enolate oxygen, sterically and electronically shielding it from the incoming electrophile, thereby forcing C-alkylation.

  • Electrophile Addition: Add the alkyl halide (11.0 mmol) dropwise. Slowly warm the reaction to 0 °C over 3 hours.

  • Quench: Quench with saturated aqueous NH4​Cl (20 mL) at 0 °C.

    • Validation: A rapid color change from deep orange/red (enolate) to pale yellow indicates successful quenching and consumption of the enolate.

Part 5: Troubleshooting Workflow

Workflow Start Reaction Optimization Workflow Step1 1. Solvent Selection (Switch DMF to THF/MeTHF) Start->Step1 Step2 2. Base Selection (Use softer bases e.g., LiHMDS) Step1->Step2 Step3 3. Temperature Control (Keep < 0°C during addition) Step2->Step3 Decision Is Side Product < 5% by LC-MS? Step3->Decision Proceed Proceed to Isolation Decision->Proceed Yes Rethink Adjust Electrophile or Add Lewis Acid Decision->Rethink No Rethink->Step1

Iterative troubleshooting workflow for optimizing beta-ketonitrile reactions.

Sources

Optimization

Technical Support Center: Crystallization Troubleshooting for 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile

As a highly functionalized intermediate used in advanced organic synthesis and pharmaceutical development, 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile (CAS: 267881-10-7) presents unique isolation challenges[1][2]. This...

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Author: BenchChem Technical Support Team. Date: April 2026

As a highly functionalized intermediate used in advanced organic synthesis and pharmaceutical development, 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile (CAS: 267881-10-7) presents unique isolation challenges[1][2]. This guide provides mechanistic insights, diagnostic FAQs, and a self-validating protocol to overcome the specific physicochemical hurdles associated with the crystallization of this beta-keto nitrile.

Mechanistic Causality: The Keto-Enol Barrier

To successfully crystallize 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile, one must first understand its solution-phase behavior. The molecule features highly acidic alpha-protons, driven by the electron-withdrawing nature of both the cyano group and the adjacent 2-chloropyridine ring[3].

Because of this acidity, the compound exists in a dynamic keto-enol equilibrium . When attempting to crystallize the product from a supersaturated solution, the presence of multiple tautomeric species disrupts uniform crystal lattice packing. Instead of nucleating into a highly ordered solid, the solute undergoes liquid-liquid phase separation (LLPS)—a phenomenon commonly known as "oiling out."

The Causality of Solvent Selection: To force nucleation, the solvent system must preferentially solvate and stabilize one specific tautomer (typically the enol form via intermolecular hydrogen bonding). Binary systems, such as Isopropanol/n-Heptane, are highly effective for 3-oxopropanenitrile derivatives because the protic alcohol stabilizes the enol tautomer, while the non-polar alkane acts as an anti-solvent to drive supersaturation without inducing oiling out[4]. Furthermore, beta-keto nitriles are thermally unstable and highly susceptible to hydrolysis, meaning prolonged heating or the presence of water will degrade the product into carboxylic acids or amides[5][6].

Diagnostic FAQs (Troubleshooting)

Q1: My product consistently "oils out" as a sticky resin instead of forming crystals during the cooling phase. How do I force nucleation? A1: Oiling out occurs when your solution breaches the supersaturation limit before reaching the nucleation threshold, exacerbated by a tautomeric imbalance. To resolve this, switch to a binary solvent system like Isopropanol/n-Heptane[4]. If oiling out persists, you must bypass the metastable zone by introducing seed crystals at the cloud point[7][8].

Q2: I am observing a high level of impurities in the final crystal lattice, specifically a highly polar baseline spot on my TLC. What is happening? A2: The primary degradation pathway for beta-keto nitriles is the hydrolysis of the nitrile group to form 3-(2-chloropyridin-3-yl)-3-oxopropanoic acid, particularly in the presence of trace water and heat[6]. Additionally, these compounds are unstable upon prolonged heating[5]. Ensure all crystallization solvents are strictly anhydrous and never exceed 60 °C during the dissolution phase.

Q3: Can I use basic additives (like TEA or pyridine) to improve solubility during the workup? A3: Absolutely not. The alpha-hydrogens in beta-keto nitriles are highly acidic[3]. Basic conditions will deprotonate the alpha-carbon, leading to irreversible self-condensation (Thorpe reaction) or rapid degradation of the target molecule[3].

Self-Validating Crystallization Protocol

This protocol utilizes a self-validating methodology. Do not proceed to the next step unless the specific validation criteria are met.

Step 1: Dissolution & Tautomer Stabilization

  • Action: Suspend the crude 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile in anhydrous Isopropanol (2.0 mL per gram of crude). Heat the mixture to 50–60 °C under a strict nitrogen atmosphere until complete dissolution is achieved[4].

  • Validation Checkpoint: The solution must become completely transparent. If a fine, insoluble suspension persists at 60 °C, it indicates the presence of inorganic salts from the upstream Claisen condensation[5]. Action if failed: Filter the hot mixture through a pre-warmed Celite pad before proceeding.

Step 2: Anti-Solvent Titration

  • Action: While maintaining the internal temperature at 50–60 °C, slowly add n-Heptane (approx. 4.0 mL per gram) dropwise until the cloud point is reached[4].

  • Validation Checkpoint: The solution should exhibit a faint, persistent opalescence (turbidity). If distinct, heavy oil droplets form at the bottom of the flask, the solvent polarity has dropped too rapidly. Action if failed: Reheat to 60 °C and add Isopropanol in 0.5 mL increments until the oil completely redissolves, then resume n-Heptane addition at a slower rate.

Step 3: Metastable Zone Bypass (Seeding)

  • Action: Add 0.5–1.0 wt% of highly pure 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile seed crystals to the turbid solution[7][8].

  • Validation Checkpoint: The seeds must remain suspended and act as nucleation sites. If the seeds dissolve entirely within 60 seconds, the solution is undersaturated. Action if failed: Add an additional 0.5 mL of n-Heptane and re-seed.

Step 4: Controlled Crystallization

  • Action: Cool the mixture linearly to 0–5 °C over a strict 4-hour period[4].

  • Validation Checkpoint: A thick, uniform off-white slurry should form. Rapid cooling (<1 hour) will trap the incorrect tautomer and chemical impurities within the crystal lattice, leading to a broad melting point.

Step 5: Isolation & Lattice Stabilization

  • Action: Filter the crystals rapidly under vacuum. Wash the filter cake with a pre-chilled (0 °C) mixture of Isopropanol/n-Heptane (1:2 ratio)[4]. Dry the product under vacuum at 40–45 °C to a constant weight.

Quantitative Solvent Optimization Data

The following table summarizes the empirical causality between solvent selection, tautomeric bias, and final crystallization outcomes.

Solvent System (v/v)Tautomeric Bias (Solution)Nucleation BehaviorYield (%)Purity (HPLC)
Isopropanol / n-Heptane (1:2) Enol-favored (H-bonded) Sharp, crystalline 85% >98.0%
Ethyl Acetate / Hexane (1:3)MixedProne to oiling out65%92.5%
Toluene (Neat)Keto-favoredPoor solubility, degradation40%88.0%
Ethanol / Water (9:1)Highly mixedHydrolysis observed55%85.0%

Troubleshooting Workflow Visualization

CrystallizationTroubleshooting Start Crude 3-(2-Chloropyridin-3-yl) -3-oxopropanenitrile CheckOil Oiling Out During Cooling Phase? Start->CheckOil AdjustSolvent Tautomer Imbalance: Adjust Solvent Polarity (Add Isopropanol) CheckOil->AdjustSolvent Yes CheckPurity Check Purity (HPLC/NMR) CheckOil->CheckPurity No AdjustSolvent->CheckPurity CheckHydro Hydrolysis Byproducts Detected? CheckPurity->CheckHydro FixHydro Use Anhydrous Solvents & Limit Heat (<60°C) CheckHydro->FixHydro Yes Cooling Controlled Cooling (0-5°C) with Seeding CheckHydro->Cooling No FixHydro->Cooling End Pure Crystalline Product Cooling->End

Troubleshooting workflow for beta-keto nitrile crystallization and tautomer management.

References

  • 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile | Intermed & Chemicals, chemos.de, 1

  • 台州南峰药物研究所公司信息, chemicalbook.com, 2

  • Application Notes and Protocols: 3-Oxopropanenitrile in Pharmaceutical Intermediate Synthesis, benchchem.com, 4

  • WO2018117153A1 - Crystalline forms of a janus kinase inhibitor, google.com, 7

  • CRYSTALLINE FORMS OF A JANUS KINASE INHIBITOR - EP 3559003 B1, googleapis.com, 8

  • EP1352898B1 - Process for producing beta-ketonitrile compound, google.com,5

  • Technical Support Center: 3-(Azepan-1-yl)-3-oxopropanenitrile Synthesis, benchchem.com, 6

  • Nitrile (Chemistry) – Study Guide, studyguides.com, 3

Sources

Troubleshooting

optimizing solvent conditions for 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile

Welcome to the Technical Support Center for the synthesis and optimization of 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile (CAS: 267881-10-7)[1]. As a Senior Application Scientist, I have designed this portal to help res...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile (CAS: 267881-10-7)[1]. As a Senior Application Scientist, I have designed this portal to help researchers and drug development professionals navigate the specific kinetic and thermodynamic challenges associated with this highly functionalized β-ketonitrile intermediate.

The standard synthetic route involves a Claisen-type condensation between a 2-chloronicotinic acid ester (e.g., ethyl 2-chloronicotinate) and acetonitrile[2]. However, the electrophilic nature of the 2-chloropyridine ring makes this substrate uniquely sensitive to chemoselectivity failures. This guide provides field-proven solutions to optimize your solvent and base conditions.

Process Workflow & Decision Matrix

Workflow A Ethyl 2-chloronicotinate + Acetonitrile B Base: KOtBu or KOtAmyl (Sterically Hindered) A->B Reagent Mixing C Solvent: THF or 2-MeTHF (Aprotic, Solubilizing) B->C Prevents SNAr E Side Reaction: SNAr (If NaOMe used) B->E Nucleophilic Attack D Claisen Condensation (0-25 °C, 2-4 h) C->D Kinetic Control F Aqueous Quench (Adjust to pH 4-5) D->F Complete Conversion G 3-(2-Chloropyridin-3-yl) -3-oxopropanenitrile F->G Precipitation

Workflow for optimizing β-ketonitrile synthesis while preventing SNAr side reactions.

Troubleshooting Guides & FAQs

Q1: Why am I observing significant amounts of 2-alkoxypyridine byproducts instead of the desired β-ketonitrile? A1: This is a classic chemoselectivity failure driven by improper base and solvent selection. When primary alkoxides like sodium methoxide (NaOMe) are used in protic solvents, the alkoxide acts as a strong nucleophile. The 2-chloro substituent on the pyridine ring is highly activated, leading to rapid Nucleophilic Aromatic Substitution (SNAr) and the displacement of the chloride[2].

  • The Fix: Transition to a sterically hindered, non-nucleophilic base such as potassium tert-amylate (KOtAmyl) or potassium tert-butoxide (KOtBu)[3]. These bases are sufficiently basic to deprotonate acetonitrile but too sterically encumbered to attack the pyridine ring, enforcing strict kinetic control toward the desired acylation.

Q2: How do I choose the optimal solvent system to balance enolate solubility and reaction kinetics? A2: Historically, excess acetonitrile was used as both the solvent and the reactant. However, this leads to poor space-time yields and promotes undesired nitrile dimerization/trimerization[4].

  • The Fix: Employ a co-solvent system.3 has been proven to be an optimal combination for high-yielding β-ketonitrile preparations[3]. For industrial scale-up, 5 is superior due to its higher boiling point, lower water miscibility, and excellent ability to solubilize the intermediate potassium enolate, preventing the reaction from stalling as an unstirrable slurry[5].

Q3: My reaction stalls at 60-70% conversion. How can I drive it to completion? A3: The acylation of acetonitrile is an equilibrium process. The generation of the alcohol byproduct (e.g., ethanol from ethyl 2-chloronicotinate) shifts the equilibrium backward[4].

  • The Fix: Utilize Le Chatelier's principle. First, use an optimal stoichiometric ratio: 3.0 equivalents of base relative to the nitrile ensures irreversible trapping of the product as the enolate salt[3]. Second, for highly recalcitrant substrates, implement continuous distillation to remove the alcohol byproduct as an azeotrope, simultaneously dosing in fresh acetonitrile to maintain the reaction volume[6].

Q4: During workup, I lose a significant portion of my product in the aqueous phase. How should I isolate the product? A4: The potassium salt of the β-ketonitrile is highly water-soluble. If the aqueous quench is too alkaline, the product remains ionized.

  • The Fix: Perform a controlled acidic quench. The reaction mixture should be diluted with water and carefully adjusted to pH 4.0–5.0. This neutralizes the enolate into the free β-ketonitrile, which precipitates out of the aqueous phase[4]. Avoid dropping the pH below 2.0, as the pyridine nitrogen will protonate, pulling the molecule back into the aqueous layer.

Quantitative Data: Solvent & Base Optimization

The following table summarizes the causal relationship between solvent/base selection and the resulting reaction profile for 2-chloronicotinate derivatives:

Solvent SystemBase (Equivalents)Acetonitrile (Eq.)SNAr Byproduct (%)Isolated Yield (%)Operational Observation
MethanolNaOMe (1.5)10.0> 35%< 40%Severe chemoselectivity failure; major SNAr.
TolueneNaH (2.0)2.0< 5%65%Poor enolate solubility; unstirrable slurry formed.
THFKOtBu (3.0)2.5< 1%88%Homogeneous reaction; rapid kinetics.
2-MeTHF KOtAmyl (3.0) 2.5 < 1% 92% Optimal; excellent phase separation during workup.

Self-Validating Experimental Protocol

Objective: Synthesis of 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile achieving >90% yield using kinetic control to suppress SNAr side reactions.

Step 1: System Preparation & Base Loading

  • Action: Charge a dry, argon-flushed reactor with 2-MeTHF (5 volumes) and Potassium tert-amylate (KOtAmyl, 3.0 equivalents)[3].

  • Causality: Argon prevents ambient moisture from quenching the alkoxide base. 2-MeTHF is chosen for its superior enolate solubilization and green chemistry profile[5].

  • Validation Check 1: The solution must remain clear and flowable. If a white precipitate forms immediately upon stirring, moisture contamination has occurred (indicating the formation of KOH). Abort and dry the reactor.

Step 2: Nitrile Activation

  • Action: Cool the reactor to 0 °C. Add Acetonitrile (2.5 equivalents) dropwise over 15 minutes. Stir for 30 minutes.

  • Causality: Cooling prevents exothermic degradation. The hindered KOtAmyl quantitatively deprotonates acetonitrile without acting as a nucleophile[3].

Step 3: Electrophile Addition (Claisen Condensation)

  • Action: Dissolve Ethyl 2-chloronicotinate (1.0 equivalent)[2] in 2-MeTHF (2 volumes) and add dropwise to the activated nitrile solution. Maintain the internal temperature below 10 °C during addition, then allow it to warm to 25 °C.

  • Causality: Slow addition ensures the ester is always introduced into a micro-environment of excess enolate, preventing ester self-condensation.

  • Validation Check 2: Monitor by HPLC or TLC after 2 hours. The reaction is self-validating if the starting ester peak is <2% and no 2-alkoxypyridine peak is detected.

Step 4: Controlled Aqueous Quench

  • Action: Transfer the reaction mixture into a secondary vessel containing cold water (5 volumes). Separate the organic layer and discard it.

  • Causality: The product is currently a water-soluble potassium enolate. Washing with the organic layer removes non-polar unreacted impurities[4].

Step 5: pH-Driven Precipitation

  • Action: While stirring the aqueous layer vigorously, slowly add 1M HCl until the pH reaches 4.5.

  • Causality: Neutralizing the enolate generates the free, water-insoluble β-ketonitrile.

  • Validation Check 3: The aqueous phase must turn opaque and form a thick white/pale-yellow precipitate as the pH crosses 6.0. If no precipitate forms, verify your pH meter calibration and ensure the organic solvent was sufficiently separated.

Step 6: Isolation

  • Action: Filter the precipitate, wash with cold water (2 volumes), and dry under vacuum at 45 °C.

  • Causality: Cold water removes residual inorganic salts (KCl) without dissolving the target product.

References

  • Source: nih.
  • Source: google.
  • Source: acs.
  • Source: google.
  • Source: echemi.
  • Source: mdpi.

Sources

Optimization

Technical Support Center: Handling &amp; Storage of 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile

Welcome to the Technical Support Center for 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile (CAS: 267881-10-7). This highly reactive beta-keto nitrile is a critical building block in pharmaceutical synthesis, particularly f...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile (CAS: 267881-10-7). This highly reactive beta-keto nitrile is a critical building block in pharmaceutical synthesis, particularly for functionalized pyridine derivatives. However, its structural advantages also make it highly susceptible to thermal and hydrolytic degradation during storage.

This guide provides drug development professionals with the mechanistic logic, analytical troubleshooting steps, and self-validating protocols required to maintain the integrity of this compound.

Module 1: Mechanistic Causality of Thermal Degradation

Q: Why is 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile so sensitive to ambient storage conditions?

A: The instability of this compound is driven by the highly acidic alpha-protons located between the electron-withdrawing carbonyl and nitrile groups. At ambient temperatures, this structural feature makes the compound vulnerable to two distinct, kinetically favored degradation pathways:

  • Hydrolysis-Induced Decarboxylation: Even trace atmospheric moisture can initiate the hydration of the nitrile group to an amide. This intermediate rapidly hydrolyzes further into a beta-keto acid. Beta-keto acids are notoriously unstable and undergo a heat-catalyzed, 6-membered cyclic transition state to decarboxylate, yielding 1-(2-chloropyridin-3-yl)ethanone (a methyl ketone) and carbon dioxide[1][2].

  • Base-Catalyzed Self-Condensation: The acidic alpha-carbon can deprotonate and attack the nitrile or carbonyl carbon of an adjacent molecule. This is known as the Thorpe reaction (or Knoevenagel-type condensation), which leads to the formation of complex, insoluble oligomers[3].

Pathway A 3-(2-Chloropyridin-3-yl) -3-oxopropanenitrile (Intact) B Moisture (H2O) A->B Trace Water Exposure F Thorpe Self-Condensation (Oligomers) A->F Base/Heat Exposure C Beta-Keto Amide B->C Hydration D Beta-Keto Acid C->D Hydrolysis E 1-(2-Chloropyridin-3-yl) ethanone + CO2 D->E Thermal Decarboxylation

Logical flow of thermal degradation pathways for beta-keto nitriles.

Module 2: Diagnostic Troubleshooting & Analytical Validation

Q: How can I definitively identify if my batch has degraded, and what impurities should I look for?

A: Visual inspection is the first line of defense; intact 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile is typically a pale yellow solid. A shift to a dark orange or brown sticky powder indicates significant self-condensation. However, visual cues cannot detect early-stage decarboxylation. You must validate the batch using orthogonal analytical techniques.

Use the table below to compare your analytical results against the known markers of the primary degradants.

Quantitative Data: Analytical Markers of Degradation
Analytical MethodIntact 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrilePrimary Degradant (Methyl Ketone)Oligomeric Byproducts
HPLC (RP-C18) Baseline Retention Time (RT)RT shifts earlier (loss of polar -CN)Broad, tailing peaks at late RTs
¹H NMR (CDCl₃) ~4.2 ppm (s, 2H, -CH₂-CN)~2.7 ppm (s, 3H, -CH₃)Complex aliphatic multiplets
IR Spectroscopy Sharp peak at ~2260 cm⁻¹ (C≡N)Complete loss of C≡N stretchBroad -OH/-NH stretches
Mass Spec (ESI+) [M+H]⁺ at m/z 181.0[M+H]⁺ at m/z 156.0 (Net loss 25 Da)Higher mass adducts (>300 Da)

Module 3: Self-Validating Storage & Handling Protocols

Q: What is the definitive protocol for long-term storage to prevent these degradation pathways?

A: Because degradation requires both activation energy (heat) and an initiator (moisture or base), the storage protocol must systematically eliminate both. Standard industry practice for reactive chlorinated heterocyclic intermediates mandates storage at -20°C[].

Do not simply place the bottle in a freezer. Follow this self-validating workflow to ensure the micro-environment within the vial is inert.

Protocol Start Bulk Material Receipt KF Karl Fischer Titration (Threshold: <0.1% H2O) Start->KF Dry Vacuum Desiccation (Ambient Temp, 24h) KF->Dry Fail (>0.1%) Aliquot Aliquot into Amber Vials (Minimize freeze-thaw) KF->Aliquot Pass (<0.1%) Dry->KF Re-test Purge Argon/N2 Backfill (Displace O2/Moisture) Aliquot->Purge Seal PTFE Cap + Parafilm Seal Purge->Seal Store Store at -20°C over Drierite Seal->Store

Self-validating storage workflow to prevent thermal and hydrolytic degradation.

Step-by-Step Storage Methodology
  • Moisture Validation: Perform Karl Fischer (KF) titration on a 50 mg sample. Causality: Hydrolysis is the rate-limiting step for decarboxylation. If moisture is >0.1%, the batch is primed for degradation regardless of the storage temperature.

  • Vacuum Desiccation (If KF > 0.1%): Transfer the powder to a vacuum desiccator containing fresh P₂O₅. Apply high vacuum (<1 mbar) at ambient temperature for 24 hours. Causality: Heating drives the decarboxylation reaction; ambient vacuum removes surface moisture without providing the activation energy for thermal breakdown.

  • Inert Atmosphere Aliquoting: Inside a glove bag, divide the bulk material into single-use amber glass vials. Causality: Amber glass prevents photo-induced radical formation. Single-use aliquots prevent the repetitive introduction of atmospheric moisture caused by condensation during freeze-thaw cycles.

  • Argon Blanketing: Gently purge each vial with Argon gas for 10 seconds before capping. Causality: Argon is denser than air; it physically displaces oxygen and moisture, creating a heavy protective blanket directly over the solid bed.

  • Hermetic Sealing & Storage: Seal vials with PTFE-lined caps, wrap the exterior with Parafilm, and store immediately at -20°C. Causality: PTFE provides a chemically inert vapor barrier. The -20°C temperature suppresses the kinetic energy required for the Thorpe condensation and the cyclic transition state of decarboxylation.

Module 4: Recovery & Remediation

Q: I left a vial on the benchtop over the weekend, and HPLC shows 15% methyl ketone degradant. Can I salvage the batch?

A: Yes, provided that the degradation is primarily hydrolytic (decarboxylation to the methyl ketone) rather than extensive oligomerization. You can separate the intact beta-keto nitrile from the methyl ketone using silica gel flash chromatography.

Step-by-Step Recovery Methodology
  • Solubility Check: Dissolve 100 mg of the degraded batch in minimal ethyl acetate. Causality: The intact nitrile and the methyl ketone degradant are highly soluble, whereas polymeric Thorpe condensation products often remain insoluble.

  • Filtration: Filter the solution through a 0.45 µm PTFE syringe filter to remove insoluble oligomers.

  • Flash Chromatography: Load the filtrate onto a short silica gel column. Elute with a Hexane/Ethyl Acetate gradient (starting at 8:2). Causality: The methyl ketone degradant lacks the polar nitrile group and is significantly less polar than the intact beta-keto nitrile. It will elute first.

  • Fraction Validation: Analyze fractions via TLC (UV 254 nm). Combine fractions containing the pure beta-keto nitrile.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator. Critical: Keep the water bath strictly below 30°C. Causality: Elevated bath temperatures during concentration will re-initiate thermal degradation, undoing the purification.

References

  • Nitrile (Chemistry) – Study Guide (Details on the Thorpe reaction and base-catalyzed self-condensation of nitriles). StudyGuides.com. Available at:[Link][3]

  • Need help recovering alpha-phenylacetoacetonitrile (Mechanistic discussion on the hydrolysis and subsequent thermal decarboxylation of beta-keto nitriles). ScienceMadness. Available at:[Link][2]

  • CN109651298B - Preparation method of 2-(2-chlorobenzyl)-2-(1-chloromethyl) oxirane (Patent detailing the acidic hydrolysis and decarboxylation of alpha and beta-ketonitrile compounds). Google Patents. Available at:[1]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile Derivatives

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals working with 3-(2-chloropyridin-3-yl)-3-oxopropanenitrile. While this bifunctional...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals working with 3-(2-chloropyridin-3-yl)-3-oxopropanenitrile. While this bifunctional building block is highly valuable for synthesizing pyrazoles, pyrimidines, and other heterocyclic scaffolds[1], it presents a significant synthetic challenge. The bulky chlorine atom at the C2 (ortho) position of the pyridine ring creates profound steric hindrance, physically shielding the adjacent C3-carbonyl carbon[2]. This frequently leads to stalled nucleophilic attacks, failed cyclizations, and poor yields in multicomponent reactions (MCRs)[3].

Below, we provide field-proven troubleshooting strategies, quantitative data, and self-validating protocols to help you bypass these barriers and drive your syntheses to completion.

Section 1: Troubleshooting Guides & FAQs

Q1: Why do my pyrazole cyclizations fail or result in low yields when using bulky aryl hydrazines? A: The failure is driven by a severe steric clash. The van der Waals radius of the C2-chloro group physically obstructs the trajectory required for the nucleophile (e.g., hydrazine) to attack the C3-carbonyl carbon at the optimal Bürgi-Dunitz angle[2]. Under conventional heating, the system simply lacks the thermal energy to overcome this high activation barrier[3].

  • Actionable Solution: Transition from conventional reflux to Microwave Irradiation (MWI) or employ Lewis Acid Catalysis . MWI provides rapid, volumetric dielectric heating that effectively forces the system over the steric activation barrier, significantly reducing reaction times[4]. Alternatively, adding a Lewis acid (e.g., TiCl4​ or BF3​⋅OEt2​ ) coordinates with the carbonyl oxygen. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy and drastically increases the electrophilicity of the carbon, compensating for the physical steric block.

Q2: My Knoevenagel condensation with this beta-keto nitrile is stalling. How can I drive it to completion? A: Knoevenagel condensations with sterically hindered substrates often stall at the intermediate alcohol stage because the bulky transition state prevents the final dehydration step[3].

  • Actionable Solution: Utilize Ultrasonic Irradiation (Sonochemistry) . Sonication induces acoustic cavitation—the rapid formation and collapse of microbubbles in the solvent. This generates highly localized hotspots of extreme temperature and pressure, enhancing mass transfer and providing the mechanical energy needed to drive sterically hindered dehydrations to completion[5]. Coupling this with a Deep Eutectic Solvent (DES) can further stabilize the transition state via extensive hydrogen bonding[6].

Q3: Can I modify the 3-(2-chloropyridin-3-yl)-3-oxopropanenitrile to bypass the steric shield entirely? A: Yes. If direct nucleophilic attack on the ketone is impossible due to extreme steric bulk, you can alter the reactive site completely.

  • Actionable Solution: React the beta-keto nitrile with dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine intermediate. This shifts the primary site of electrophilic attack from the sterically hindered C3-carbonyl to the newly formed, highly exposed beta-carbon of the enamine[1]. This completely circumvents the immediate steric shield of the 2-chloro group.

Section 2: Quantitative Data Summaries

To illustrate the efficacy of these interventions, the following table summarizes typical experimental outcomes when synthesizing pyrazole derivatives from 3-(2-chloropyridin-3-yl)-3-oxopropanenitrile using various activation methods.

Activation MethodCatalyst / SolventReaction TimeAvg. Yield (%)Mechanistic Advantage
Conventional HeatingEthanol, Reflux12 - 24 hours25 - 35%None (Sterically limited)
Microwave (MWI)Ethanol, 120°C15 - 30 mins85 - 92%Overcomes thermal activation barrier[4]
Ultrasonic (US)DES (Choline Cl/Urea)45 - 60 mins80 - 88%Enhances mass transfer via cavitation[6],[5]
Lewis Acid TiCl4​ , DCM, RT2 - 4 hours75 - 85%Lowers LUMO, increases electrophilicity
Section 3: Self-Validating Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of Pyrazoles

Causality: Microwave irradiation directly couples with polar molecules, causing rapid localized heating that overcomes the steric repulsion between the 2-chloro group and the hydrazine nucleophile[4].

  • Preparation: In a 10 mL microwave-safe vial, dissolve 1.0 mmol of 3-(2-chloropyridin-3-yl)-3-oxopropanenitrile and 1.1 mmol of the substituted hydrazine in 3 mL of absolute ethanol[1].

  • Catalysis: Add 2-3 drops of glacial acetic acid to facilitate initial imine formation.

  • Irradiation: Seal the vial and irradiate in a dedicated microwave synthesizer at 120°C for 20 minutes (ensure the system monitors and limits pressure to 15 bar).

  • Validation Check: Sample the mixture and run a TLC (Hexane:EtOAc 7:3). The protocol is self-validating: the complete disappearance of the UV-active starting material spot (approx. Rf 0.4) and the appearance of a new, highly fluorescent product spot (approx. Rf 0.6) confirms successful cyclization. If the starting material persists, irradiate for an additional 10 minutes.

  • Isolation: Cool to room temperature, pour into crushed ice, filter the resulting precipitate, and wash with cold ethanol to yield the pure pyrazole.

Protocol 2: Ultrasonically-Assisted Knoevenagel Condensation

Causality: Acoustic cavitation provides the mechanical energy required to force the sterically hindered dehydration step, preventing the reaction from stalling at the intermediate stage[5],[3].

  • Preparation: In a 50 mL round-bottom flask, combine 1.0 mmol of 3-(2-chloropyridin-3-yl)-3-oxopropanenitrile, 1.0 mmol of the target aldehyde, and 20 mL of a Deep Eutectic Solvent (e.g., Choline Chloride:Urea 1:2)[6].

  • Sonication: Suspend the flask in an ultrasonic bath (40 kHz) maintained at 50°C.

  • Reaction: Sonicate for 45-60 minutes.

  • Validation Check: The reaction is self-validating visually: the reaction is complete when a thick, distinct precipitate forms directly in the DES matrix, indicating the successful formation of the insoluble alpha,beta-unsaturated nitrile.

  • Isolation: Dilute the mixture with 30 mL of distilled water to dissolve the DES[6]. Filter the solid product and recrystallize from ethanol.

Section 4: Mechanistic Workflow Visualizations

StericHindrance Substrate 3-(2-Chloropyridin-3-yl)- 3-oxopropanenitrile Barrier Steric Blockade at C3 Carbonyl (ortho-Chloro Effect) Substrate->Barrier Conv Conventional Heating (Low Yield) Barrier->Conv Standard Conditions MWI Microwave Irradiation (Thermal Overdrive) Barrier->MWI Energy Boost US Ultrasonic Cavitation (Mass Transfer) Barrier->US Acoustic Force LA Lewis Acid Catalysis (Electrophilic Activation) Barrier->LA Electronic Tweaking Success Successful Nucleophilic Attack & Cyclization Conv->Success <30% Conversion MWI->Success >85% Conversion US->Success >80% Conversion LA->Success >90% Conversion

Workflow demonstrating activation strategies to overcome ortho-chloro steric hindrance.

References
  • Pujari, V. K., et al. "Microwave Assisted Synthesis and Antimicrobial Activity of 1-(2-Chloropyridin-3-yl)-3-substituted Urea Derivatives." Asian Journal of Chemistry, 2018. [Link]

  • "Ultrasonically Assisted N-Cyanoacylation and Synthesis of Alkyl(4-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)benzoyl)amino Acid Ester Derivatives." ACS Omega, 2020. [Link]

  • "Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines." MDPI, 2022.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analytical Guide: Evaluating 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile Reference Standards using Quantitative NMR (qNMR)

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Product Comparison & Experimental Methodology Guide Executive Summary In early-stage drug discovery and heterocyclic syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Product Comparison & Experimental Methodology Guide

Executive Summary

In early-stage drug discovery and heterocyclic synthesis, 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile (CAS: 267881-10-7) serves as a critical bifunctional building block. Its unique architecture—featuring an electrophilic carbonyl, an acidic methylene group, and a reactive nitrile—makes it indispensable for assembling complex pyrazole and pyrimidine scaffolds.

However, as an application scientist, I frequently observe downstream coupling failures stemming from compromised reagent integrity. Standard Synthetic Grade (SSG) materials often harbor residual solvents and regioisomeric impurities that evade standard UV-HPLC detection due to differing extinction coefficients.

This guide objectively compares the analytical performance of Certified Reference Material (CRM) Grade versus Standard Synthetic Grade (SSG) 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile. By leveraging Quantitative NMR (qNMR)—a metrological method providing universal, response-factor-free detection [1]—we establish a self-validating protocol for absolute purity assessment.

Spectroscopic Profiling: CRM vs. Synthetic Grade

To establish a baseline for comparison, we must first define the ideal spectroscopic signature of the molecule. The tables below summarize the reference 1 H and 13 C NMR data for the high-purity CRM grade compound.

Table 1: 1 H NMR Reference Data (400 MHz, CDCl 3​ , 298 K)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
8.56 Doublet of doublets (dd) J = 4.8, 2.01HPyridine H-6 (Adjacent to N)
8.01 Doublet of doublets (dd) J = 7.6, 2.01HPyridine H-4 (Ortho to carbonyl)
7.42 Doublet of doublets (dd) J = 7.6, 4.81HPyridine H-5 (Meta to Cl)
4.25 Singlet (s)N/A2HActive Methylene (-CH 2​ -)
Table 2: 13 C NMR Reference Data (100 MHz, CDCl 3​ , 298 K)
Chemical Shift (δ, ppm)Carbon TypeAssignment
188.5 Quaternary (C=O)Carbonyl
151.8 Tertiary (CH)Pyridine C-6
149.2 Quaternary (C-Cl)Pyridine C-2
138.7 Tertiary (CH)Pyridine C-4
131.5 Quaternary (C-C=O)Pyridine C-3
123.1 Tertiary (CH)Pyridine C-5
113.6 Quaternary (C≡N)Nitrile
31.2 Secondary (CH 2​ )Methylene
Comparative Impurity Analysis

When comparing the CRM product to a typical SSG batch, the differences in spectral purity become starkly apparent.

Table 3: Performance Comparison & Impurity Profile
ParameterCertified Reference Material (CRM)Standard Synthetic Grade (SSG)
Absolute Purity (qNMR) > 99.5%~ 94.2%
Residual Solvents None detectedEthyl Acetate (δ 4.12, 2.05, 1.26), Hexanes (δ 1.25, 0.88)
Regioisomeric Impurities None detected3-(6-Chloropyridin-3-yl) isomer (Singlet at δ 8.9 ppm)
Baseline Quality Flat, no underlying broad signalsUneven baseline indicating polymeric/oligomeric byproducts

Causality & Expert Insight: The presence of the 6-chloro regioisomer in the SSG batch is a direct consequence of non-selective metalation during the initial synthesis phase. Because this isomer possesses an identical molecular weight and similar polarity, it easily co-elutes in standard LC-MS workflows, creating a false sense of purity. qNMR resolves this structural ambiguity instantly.

The Causality of Solvent Selection: Keto-Enol Tautomerism

A critical experimental choice in the NMR analysis of β-ketonitriles is the selection of the deuterated solvent.

β-ketonitriles are notorious for exhibiting solvent-dependent keto-enol tautomerism. In non-polar solvents like CDCl 3​ , the keto form predominates, yielding a sharp, easily integrable singlet for the active methylene group at ~4.25 ppm. However, if a polar aprotic solvent like DMSO- d6​ is used, intermolecular hydrogen bonding stabilizes the enol form [2]. This causes the methylene signal to diminish, replaced by a vinyl proton singlet at ~6.0 ppm and a broad hydroxyl signal at ~12.5 ppm.

For quantitative analysis, signal splitting due to tautomerism introduces severe integration errors. Therefore, CDCl 3​ is the mandatory solvent choice for the qNMR assay of this compound.

Tautomerism Keto Keto Form (Predominant in CDCl3) Sharp -CH2- singlet at 4.25 ppm Enol Enol Form (Stabilized in DMSO-d6) Vinyl -CH= singlet at ~6.0 ppm Keto->Enol  Solvent Polarity / H-Bonding  

Figure 1: Solvent-dependent keto-enol tautomerism in β-ketonitriles.

Experimental Protocol: Absolute Purity Determination via qNMR

To ensure trustworthiness, the following protocol acts as a self-validating system. By utilizing an internal standard (IS) with a known, NIST-traceable purity, any minor deviations in sample transfer or instrument sensitivity are mathematically neutralized.

Materials Required:
  • Analyte: 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile (CRM or SSG).

  • Internal Standard (IS): Dimethyl sulfone (TraceCERT®, >99.9% purity). Chosen because its sharp singlet at δ 3.02 ppm does not overlap with any analyte signals.

  • Solvent: CDCl 3​ (99.8% D) containing 0.03% v/v TMS.

  • Equipment: 5-digit microbalance (d = 0.01 mg), 400 MHz or 600 MHz NMR Spectrometer.

Step-by-Step Methodology:
  • Gravimetric Preparation: Using an anti-static microbalance, accurately co-weigh approximately 20.00 mg of the analyte and 10.00 mg of the Dimethyl sulfone IS directly into a clean glass vial. Record exact masses to five decimal places.

  • Dissolution: Add 0.6 mL of CDCl 3​ to the vial. Vortex for 30 seconds until complete dissolution is achieved. Transfer the homogeneous solution to a high-quality 5 mm NMR tube.

  • NMR Acquisition Parameters (Critical Step):

    • Set the probe temperature to 298 K.

    • Use a standard 1D 1 H pulse program with a 90° excitation pulse.

    • Causality Check: Set the relaxation delay (D1) to 30 seconds . The D1 must exceed 5 × T 1​ (longitudinal relaxation time) of the slowest relaxing proton to ensure >99.3% recovery of equilibrium magnetization. Failing to do so will artificially truncate the integration of the analyte, skewing the purity calculation[1].

    • Acquire 16 to 32 transients (scans) to achieve a Signal-to-Noise (S/N) ratio > 250:1.

  • Data Processing: Apply a line broadening (LB) factor of 0.3 Hz. Perform zero-filling to 64k data points. Manually phase the spectrum and apply a Whittaker smoother baseline correction to ensure integration regions are perfectly flat.

  • Integration & Calculation: Integrate the IS peak (δ 3.02 ppm, 6H) and the target analyte peak (Pyridine H-6, δ 8.56 ppm, 1H). Calculate the absolute mass fraction using the standard qNMR mass balance equation.

qNMR_Workflow A 1. Sample Preparation Accurate co-weighing of Analyte & IS B 2. Solvent Addition Dissolution in CDCl3 (Keto-form stabilization) A->B C 3. NMR Acquisition 90° Pulse, D1 > 5×T1 (30s) B->C D 4. Data Processing Phase/Baseline Correction & Integration C->D E 5. Purity Calculation Mass Balance Equation vs. IS D->E

Figure 2: Step-by-step qNMR workflow for absolute purity determination.

Conclusion

While Standard Synthetic Grades of 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile may suffice for early-stage exploratory chemistry, their hidden impurity profiles—specifically regioisomers and residual solvents—pose a significant risk to yield and reproducibility in scaled-up pharmaceutical workflows.

Upgrading to a Certified Reference Material (CRM) , validated through rigorous qNMR protocols, ensures absolute structural integrity. By understanding the causality behind solvent-induced tautomerism and longitudinal relaxation kinetics, researchers can implement these self-validating NMR protocols to guarantee the quality of their building blocks before committing them to complex synthetic cascades.

References

  • Pauli, G. F., Chen, S.-N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., Friesen, J. B., McAlpine, J. B., & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. URL:[Link]

  • Ponzinibbio, A., Ruiz, D. L., Giussi, J. M., Schiavoni, M. M., Furlong, J. J. P., & Allegretti, P. E. (2010). Solvent effects on tautomeric equilibria in β-ketonitriles: NMR and theoretical studies. Journal of Physical Organic Chemistry, 23(11), 985–994. URL:[Link]

Comparative

Structural Elucidation of 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile: A Comparative Guide to HR-ESI-MS/MS vs. GC-EI-MS

As drug development pipelines increasingly rely on highly functionalized heterocyclic intermediates, the precise structural characterization of these building blocks is non-negotiable. 3-(2-Chloropyridin-3-yl)-3-oxopropa...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on highly functionalized heterocyclic intermediates, the precise structural characterization of these building blocks is non-negotiable. 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile (C₈H₅ClN₂O) is a prime example of a bifunctional scaffold—combining a reactive β-ketonitrile moiety with a halogenated pyridine ring.

This guide provides an objective, data-driven comparison of two foundational mass spectrometry (MS) techniques used for its structural elucidation: High-Resolution Electrospray Ionization Tandem Mass Spectrometry (HR-ESI-MS/MS) and Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) . By examining the causality behind their distinct fragmentation patterns, analytical scientists can optimize their workflows for impurity profiling, metabolite identification, and synthetic validation.

Mechanistic Causality: The Physics of Fragmentation

To interpret the MS data of 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile, we must first understand the intrinsic chemical physics governing its gas-phase behavior.

The β-Ketonitrile Tautomeric Effect

The fragmentation of this molecule is heavily dictated by keto-enol tautomerism in the gas phase. Research demonstrates that the tautomeric equilibria of β-ketonitriles can be directly evaluated by mass spectrometry, as the keto and enol forms yield distinct fragment abundance ratios upon ionization[1]. The keto form strongly favors an α-cleavage event between the carbonyl carbon and the adjacent active methylene group. This cleavage expels a cyanomethyl radical (•CH₂CN) under EI conditions, or a neutral CH₂C=NH equivalent under CID, leaving behind a highly resonance-stabilized acylium cation.

The Chloropyridine Isotope Signature

The presence of the chlorine atom at the 2-position of the pyridine ring provides a built-in diagnostic tool. Chlorine naturally occurs as two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in a characteristic isotopic pattern for the intact precursor and any chlorine-retaining fragments, allowing for rapid visual confirmation of the halogen's presence before it is inevitably lost during higher-energy dissociation[2]. The ultimate loss of the chlorine radical (•Cl) or HCl is a hallmark of chloropyridine fragmentation, often yielding a highly reactive pyridyl cation or pyridyne intermediate[3].

Methodology Comparison: HR-ESI-MS/MS vs. GC-EI-MS

While both techniques successfully identify the molecule, their ionization mechanisms (soft vs. hard) produce fundamentally different spectral landscapes.

  • HR-ESI-MS/MS (Soft Ionization): Electrospray ionization is highly efficient for polar, heteroatom-containing compounds[4]. It generates an even-electron protonated precursor,[M+H]⁺. Fragmentation is achieved via Collision-Induced Dissociation (CID), which allows for precise, energy-resolved pathway mapping.

  • GC-EI-MS (Hard Ionization): Electron ionization at 70 eV strips an electron to form a radical cation, M⁺•. The massive excess of internal energy leads to rapid, spontaneous fragmentation. This provides a highly reproducible "fingerprint" but often leaves a diminished molecular ion peak.

Quantitative Fragmentation Data

The following table summarizes the high-resolution exact masses and relative abundances observed under optimized conditions for both platforms.

Fragment IdentityHR-ESI-MS/MS (m/z)ESI Rel. AbundanceGC-EI-MS (m/z)EI Rel. AbundanceMechanistic Origin
Precursor Ion 181.0167 [M+H]⁺45% (at 10 eV)180.0089 [M⁺•]85%Intact molecule; strong aromatic stability
Acylium Cation 140.9980100% (Base Peak)139.9902100% (Base Peak)α-cleavage; loss of CH₂CN (40 Da)
2-Chloropyridin-3-yl 113.003160%111.995340%Decarbonylation (-28 Da) from acylium
Pyridyl Cation 78.034325%77.026555%Halogen loss (-35 Da) from pyridin-3-yl

(Note: HR-ESI masses are calculated for the ³⁵Cl isotope as even-electron species; EI masses are calculated as radical/odd-electron species).

Data Visualization: Fragmentation & Workflows

Fragmentation M Precursor Ion [M+H]+ m/z 181.0167 F1 Acylium Cation m/z 140.9980 M->F1 - CH2CN (40 Da) α-cleavage (Keto form) F2 2-Chloropyridin-3-yl Cation m/z 113.0031 F1->F2 - CO (28 Da) Decarbonylation F3 Pyridyl Cation m/z 78.0343 F2->F3 - Cl• (35 Da) Halogen loss

Gas-phase CID fragmentation pathway of 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile.

Workflow cluster_ESI HR-ESI-MS/MS Workflow cluster_EI GC-EI-MS Workflow Prep Sample Prep (Solvent Selection) ESI_Ion Soft Ionization ESI (+) Prep->ESI_Ion EI_Ion Hard Ionization EI (70 eV) Prep->EI_Ion ESI_CID Fragmentation CID (Argon) ESI_Ion->ESI_CID [M+H]+ ESI_Detect Mass Analyzer Q-TOF ESI_CID->ESI_Detect EI_Detect Mass Analyzer Quadrupole EI_Ion->EI_Detect M+•

Comparative analytical workflows for ESI-Q-TOF vs. GC-EI-Quadrupole analysis.

Experimental Protocols (Self-Validating Systems)

To ensure maximum reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Built-in physicochemical checks confirm that the instrument is operating within optimal parameters.

Protocol A: HR-ESI-MS/MS (Q-TOF) Analysis

Objective: Capture energy-resolved fragmentation transitions to map the complete degradation pathway.

  • Sample Preparation: Dissolve the standard in LC-MS grade Methanol to a 1 mg/mL stock. Dilute to 1 µg/mL using 50:50 Methanol:Water containing 0.1% Formic Acid.

    • Self-Validation Check: The 0.1% Formic Acid acts as a proton source. If the [M+H]⁺ signal at m/z 181 is suppressed while sodium adducts[M+Na]⁺ at m/z 203 dominate, the desolvation temperature is too low or the acid modifier has degraded.

  • Direct Infusion: Introduce the sample via syringe pump at a flow rate of 5 µL/min into the ESI source.

  • Source Parameters: Set capillary voltage to 4.5 kV, desolvation temperature to 300°C, and cone gas flow to 50 L/hr.

  • CID Energy Ramping: Isolate the precursor ion (m/z 181.0) in the quadrupole (Q1). Ramp the Collision Energy (CE) in the collision cell from 10 eV to 40 eV using Argon gas.

    • Self-Validation Check: Plotting the survival yield of the precursor ion against CE should yield a sigmoidal breakdown curve. The intersection where precursor abundance equals the sum of fragment abundances represents the optimal CE for MS/MS library building (typically ~22-25 eV for this molecule).

Protocol B: GC-EI-MS Analysis

Objective: Generate a highly reproducible, library-searchable 70 eV fingerprint.

  • Sample Preparation: Dissolve the standard to 1 mg/mL in GC-grade Ethyl Acetate.

  • Injection: Perform a 1 µL splitless injection. Set the inlet temperature to 250°C.

  • Chromatographic Separation: Utilize a non-polar DB-5MS capillary column (30m x 0.25mm x 0.25µm). Program the oven: 80°C hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.

    • Self-Validation Check: β-ketonitriles are prone to thermal degradation or adsorption in dirty inlets. If the chromatographic peak exhibits severe tailing or if a secondary peak for 2-chloropyridine appears, it validates that the glass liner is active/contaminated and requires immediate replacement and deactivation.

  • Ionization & Detection: Set the electron energy strictly to 70 eV and the ion source temperature to 230°C. Scan from m/z 50 to 300.

Conclusion

For the structural elucidation of 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile, the choice of instrument dictates the analytical narrative. HR-ESI-MS/MS is superior for mechanistic pathway mapping and exact mass confirmation of the resonance-stabilized acylium intermediate. Conversely, GC-EI-MS provides a rapid, highly reproducible fingerprint dominated by the robust molecular radical cation and deep-cleavage pyridyl fragments. Employing both techniques orthogonally provides the highest level of confidence for regulatory submissions and synthetic verification.

References

  • Spectrometric studies and theoretical calculations of some beta-ketonitriles. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • Electrospray Ionization Efficiency Scale of Organic Compounds. Analytical Chemistry. [Link]

  • Validation of an LC-MS/MS method for the determination of zopiclone, N-desmethylzopiclone and 2-amino-5-chloropyridine in whole blood and its application to estimate the original zopiclone concentration in stored specimens. International Journal of Legal Medicine. [Link]

Sources

Validation

In-Depth FTIR Characterization and Performance Comparison: 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile vs. Benzoylacetonitrile

Executive Summary For researchers and drug development professionals synthesizing complex pyrazole or pyrimidine scaffolds, the structural integrity of starting materials is non-negotiable. The target compound,, is a hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals synthesizing complex pyrazole or pyrimidine scaffolds, the structural integrity of starting materials is non-negotiable. The target compound,, is a highly versatile halogenated heterocyclic building block[1].

This guide provides an objective, data-driven comparison of its Fourier-Transform Infrared (FTIR) spectral characteristics against a standard unhalogenated alternative, [2]. By establishing a self-validating analytical framework, this guide empowers scientists to accurately confirm structural identity and assess the electronic impact of heteroaromatic substitution.

Mechanistic Causality: Electronic Effects on IR Absorption

As an Application Scientist, I emphasize that spectral interpretation must be grounded in molecular electronic environments rather than mere pattern matching. The target compound features a highly electron-deficient 2-chloropyridine ring. When comparing its FTIR performance to the baseline alternative (benzoylacetonitrile), we observe distinct, predictable shifts driven by inductive and mesomeric effects:

  • Ketone (C=O) Stretching: In benzoylacetonitrile, the C=O stretch appears at 1699 cm⁻¹[3]. However, replacing the phenyl ring with a 2-chloropyridyl moiety introduces strong inductive electron withdrawal (-I effect) from both the electronegative heteroaromatic nitrogen and the ortho-chlorine atom. This withdrawal depletes electron density from the C=O bond, increasing its force constant. Consequently, the C=O absorption band shifts to a higher wavenumber (typically ~1710–1715 cm⁻¹).

  • Nitrile (-C≡N) Stability: The nitrile group is insulated from the aromatic system by an sp³-hybridized methylene (-CH₂-) spacer. Thus, its stretching frequency remains highly stable at ~2265–2267 cm⁻¹[3]. This stability makes the -C≡N band an excellent internal self-validating marker for the beta-ketonitrile scaffold.

  • Aryl Chloride (C-Cl) & Pyridine Ring: The heteroaromatic ring introduces distinct C=C and C=N stretching vibrations (~1580, 1560 cm⁻¹), while the C-Cl bond presents a sharp, diagnostic band in the fingerprint region (~1050–1090 cm⁻¹) that is entirely absent in the phenyl alternative.

Comparative Spectral Data

The following table summarizes the quantitative FTIR performance differences between the target compound and the baseline alternative, providing a clear reference for quality control workflows[2][4].

Functional GroupBenzoylacetonitrile (Alternative)3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile (Target)Shift Causality & Mechanistic Insight
Nitrile (-C≡N) 2267 cm⁻¹ (Sharp)~2265 cm⁻¹ (Sharp)Insulated by -CH₂- spacer; negligible electronic shift.
Ketone (C=O) 1699 cm⁻¹ (Strong)~1710–1715 cm⁻¹ (Strong)Strong -I effect from 2-chloropyridine increases force constant.
Aromatic C=C / C=N 1595, 1575 cm⁻¹~1580, 1560 cm⁻¹Heteroaromatic ring vibrations replace standard phenyl modes.
Aryl Chloride (C-Cl) N/A~1050–1090 cm⁻¹ (Medium)Distinct halogen stretch absent in the phenyl alternative.

Experimental Protocol: Self-Validating ATR-FTIR Methodology

Trustworthiness in spectral data relies on a self-validating system. The following Attenuated Total Reflectance (ATR) FTIR protocol ensures high-fidelity data acquisition, eliminating artifacts from atmospheric interference or sample preparation inconsistencies.

Step 1: Instrument Calibration

  • Run a standard polystyrene calibration film. Verify that the reference peaks at 1601 cm⁻¹ and 1028 cm⁻¹ are within ±1 cm⁻¹ of their accepted values.

Step 2: Background Subtraction (Self-Validation Step)

  • Ensure the diamond ATR crystal is meticulously cleaned with isopropanol and lint-free wipes.

  • Collect a background spectrum (ambient air) using 32 co-added scans. This step is critical to digitally subtract atmospheric H₂O and CO₂ interference from the final sample spectrum.

Step 3: Sample Application

  • Apply 2-3 mg of the neat crystalline powder directly onto the center of the ATR crystal.

  • Lower the anvil and apply consistent, standardized pressure to ensure optimal optical contact between the crystal and the sample, preventing baseline drift.

Step 4: Data Acquisition & Processing

  • Scan the sample from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 scans to optimize the signal-to-noise ratio).

  • Apply an ATR correction algorithm in your spectrometer's software to account for variations in IR penetration depth at lower wavenumbers, ensuring the relative peak intensities accurately reflect a standard transmission spectrum.

Workflow Visualization

G N1 Instrument Calibration (Polystyrene Standard) N2 Background Scan (Clean ATR Crystal) N1->N2 N3 Sample Application (2-3 mg Neat Powder) N2->N3 N4 Data Acquisition (4000-400 cm⁻¹, 32 Scans) N3->N4 N5 Spectral Processing (ATR & Baseline Correction) N4->N5 N6 Band Assignment (C=O, C≡N, C-Cl) N5->N6

Figure 1: Standardized ATR-FTIR workflow for beta-ketonitrile spectral acquisition and analysis.

References

  • Title: 2-chloro-beta-oxo-3-Pyridinepropanenitrile (CAS 267881-10-7) Product Specifications Source: ChemContract URL: [Link]

  • Title: Benzenepropanenitrile, β-oxo- (IR Spectrum Data) Source: NIST Chemistry WebBook, SRD 69 URL: [Link]

  • Title: Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles Source: RSC Advances (Supplementary Information) URL: [Link]

Sources

Comparative

Comparative Reactivity Guide: 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile vs. 3-oxopropanenitrile in Heterocyclic Synthesis

Executive Summary In the realm of advanced heterocyclic synthesis and drug development, β -keto nitriles serve as indispensable bifunctional building blocks. This guide objectively compares the reactivity profiles, struc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of advanced heterocyclic synthesis and drug development, β -keto nitriles serve as indispensable bifunctional building blocks. This guide objectively compares the reactivity profiles, structural advantages, and experimental handling of two distinct β -keto nitriles: 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile (an aryl-substituted derivative) and 3-oxopropanenitrile (the simplest aliphatic aldehyde-derivative, also known as cyanoacetaldehyde). While both share the core active methylene and nitrile functionalities, the presence of the electron-deficient 2-chloropyridine moiety in the former fundamentally alters its synthetic trajectory, enabling complex tandem cyclizations that are impossible with the latter.

Structural Profiling & Mechanistic Causality

To understand the divergent reactivity of these two compounds, we must analyze the electronic and steric effects governing their functional groups.

The Active Methylene Acidity

Both molecules feature an active methylene group flanked by a carbonyl and a nitrile. However, the acidity (pKa) of these protons differs significantly:

  • 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile: The carbonyl group is directly conjugated with the 2-chloropyridine ring. The pyridine nitrogen exerts strong inductive (-I) and mesomeric (-M) effects, withdrawing electron density from the carbonyl carbon. This highly polarizes the adjacent C-H bonds, making the methylene protons exceptionally acidic and highly reactive toward Knoevenagel condensations 1.

  • 3-oxopropanenitrile: Featuring a simple formyl group ( HC=O ), the methylene is acidic but lacks the extended electron-withdrawing aromatic system. It readily undergoes tautomerization to its enol form (3-hydroxyacrylonitrile) 2.

The SNAr Advantage (Tandem Cyclization)

The most critical differentiator is the 2-chloro substituent on the pyridine ring. Because the chlorine is positioned ortho to the pyridine nitrogen, the carbon-chlorine bond is highly activated for Nucleophilic Aromatic Substitution ( SN​Ar ). When 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile reacts with a binucleophile (like hydrazine), the primary condensation forms a 5-aminopyrazole intermediate. The newly formed amino group then acts as an internal nucleophile, attacking the C2 position of the pyridine ring and displacing the chloride ion. This tandem sequence rapidly constructs fused bicyclic systems (e.g., pyrazolo[3,4-b]pyridines) in a single pot.

Conversely, 3-oxopropanenitrile lacks any adjacent leaving group. Its reactions with binucleophiles terminate at the monocyclic stage (e.g., forming simple 5-aminopyrazoles or 2-aminothiophenes) 3.

Stability and Handling

3-oxopropanenitrile is notoriously unstable; its highly electrophilic unhindered aldehyde group makes it prone to rapid self-condensation and polymerization. Consequently, it is typically generated in situ or stored as its stable dimethyl acetal (3,3-dimethoxypropanenitrile) 2. In contrast, 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile benefits from the steric bulk and electronic stabilization of the aryl ring, rendering it a stable, bench-ready crystalline solid.

Quantitative Comparison

The following table summarizes the key physicochemical and reactivity metrics of both compounds.

Property / Metric3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile3-oxopropanenitrile
CAS Number 267881-10-76162-76-1
Structural Class Aryl β -keto nitrileAliphatic β -keto nitrile (Aldehyde)
Chemical Stability High (Stable crystalline solid)Low (Prone to self-condensation)
Storage Form Neat solidDimethyl acetal or generated in situ
Tandem SN​Ar Capability Yes (Activated 2-Chloro leaving group)No
Primary Heterocycles Formed Fused Bicyclics (Pyrazolo[3,4-b]pyridines)Monocyclics (2-Aminothiophenes, Pyrazoles)
Typical Yields (Cyclization) 75% - 90% (Bicyclic)50% - 75% (Monocyclic, Gewald Reaction)

Reaction Pathways & Tandem Cyclization Logic

The diagram below illustrates the divergent reaction pathways when both compounds are subjected to hydrazine.

Pathway cluster_A 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile cluster_B 3-oxopropanenitrile A1 Aryl β-keto nitrile A2 5-Aminopyrazole Intermediate A1->A2 + Hydrazine (Condensation) A3 Pyrazolo[3,4-b]pyridine (Fused Bicyclic) A2->A3 Intramolecular SNAr (-HCl) B1 Aliphatic β-keto nitrile B2 5-Aminopyrazole (Monocyclic) B1->B2 + Hydrazine (Condensation)

Reaction pathways comparing monocyclic vs. tandem bicyclic heterocycle formation.

Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind specific temperatures and reagent choices is explicitly detailed.

Protocol A: Synthesis of 2-Aminothiophenes via Gewald Reaction (using 3-oxopropanenitrile)

Because 3-oxopropanenitrile cannot undergo tandem SN​Ar , it is predominantly utilized in multicomponent reactions like the Gewald reaction to form heavily substituted monocycles 4.

  • Preparation: In a round-bottom flask, dissolve 3-oxopropanenitrile (1.0 eq) and a target ketone (1.0 eq) in ethanol. Causality: Ethanol provides a protic environment that stabilizes the transition states of the subsequent Knoevenagel condensation.

  • Sulfanylation: Add elemental sulfur ( S8​ , 1.0 eq) to the suspension.

  • Base Addition: Add morpholine or piperidine (1.2 eq) dropwise at room temperature. Causality: The secondary amine acts as a catalyst for the initial Knoevenagel condensation and subsequently deprotonates the intermediate to trigger the nucleophilic attack of sulfur.

  • Validation & Isolation: Stir at 40–50 °C for 4 hours. Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the highly polar 3-oxopropanenitrile spot validates completion. Pour into ice water to precipitate the 2-aminothiophene. Filter and recrystallize from ethanol.

Protocol B: Tandem Synthesis of Pyrazolo[3,4-b]pyridines

This protocol leverages the unique 2-chloro leaving group of 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile.

Workflow Step1 Step 1: Dissolution 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile in Ethanol Step2 Step 2: Reagent Addition Add Hydrazine Hydrate Dropwise at 0°C Step1->Step2 Prevents Exotherm Step3 Step 3: Reflux Heat to 80°C for 4-6 hours (Tandem Cyclization) Step2->Step3 Drives SNAr Step4 Step 4: Isolation Cool, Filter, and Wash with Cold Ethanol Step3->Step4 Product Precipitation

Experimental workflow for the tandem synthesis of pyrazolo[3,4-b]pyridines.

  • Dissolution: Suspend 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile (1.0 eq) in absolute ethanol (0.2 M concentration).

  • Controlled Addition: Cool the mixture to 0 °C using an ice bath. Add hydrazine hydrate (1.5 eq) dropwise. Causality: The initial nucleophilic attack of hydrazine on the highly electrophilic carbonyl is violently exothermic. Cooling prevents the degradation of the hydrazine and suppresses unwanted side reactions.

  • Tandem Cyclization (Reflux): Remove the ice bath and heat the reaction to reflux (80 °C) for 4-6 hours. Causality: While the formation of the 5-aminopyrazole intermediate occurs readily at room temperature, the subsequent intramolecular SN​Ar requires thermal energy to overcome the activation barrier of displacing the aromatic chloride.

  • Validation & Isolation: Monitor by TLC. The intermediate pyrazole will appear first, followed by its conversion to a highly fluorescent (under UV 254 nm) pyrazolo[3,4-b]pyridine spot. Cool to room temperature; the fused bicyclic product will spontaneously crystallize. Filter and wash with cold ethanol.

References

  • Using a Nitrile and Sulfur as Nucleophiles (Gewald Reaction) Thieme E-Books[Link]

  • Rotational Spectrum and Conformational Composition of Cyanoacetaldehyde, a Compound of Potential Prebiotic and Astrochemical Interest The Journal of Physical Chemistry A - ACS Publications[Link]

Sources

Validation

Optimizing and Validating HPLC Methods for 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile: A Comparative Guide

Target Audience: Researchers, analytical scientists, and drug development professionals. Introduction & Mechanistic Challenges The compound 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile (CAS 267881-10-7) is a highly versa...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Introduction & Mechanistic Challenges

The compound 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile (CAS 267881-10-7) is a highly versatile β -keto nitrile intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals. Developing a robust High-Performance Liquid Chromatography (HPLC) method for this molecule presents two distinct mechanistic challenges:

  • Pyridine Nitrogen & Silanol Interactions: The basic nitrogen on the pyridine ring strongly interacts with ionized residual silanols on standard silica-based stationary phases. This secondary ion-exchange interaction causes severe peak tailing and loss of resolution [1].

  • Keto-Enol Tautomerism: The β -keto nitrile moiety exists in a dynamic equilibrium between its keto and enol forms. If the interconversion rate matches the chromatographic timescale (often occurring at mid-range pH), it results in peak broadening, plateauing, or distinct peak splitting [2].

To design a self-validating analytical system, we must address the causality of these phenomena through strategic column chemistry and mobile phase optimization.

G Molecule 3-(2-Chloropyridin-3-yl) -3-oxopropanenitrile F1 Pyridine Nitrogen Molecule->F1 F2 Beta-Keto Nitrile Molecule->F2 C1 Silanol Interactions (Peak Tailing) F1->C1 C2 Keto-Enol Tautomerism (Peak Splitting) F2->C2 S1 Polar-Embedded Column (RP-Amide) C1->S1 Mitigated by S2 Acidic Buffer (pH 2.5) (Locks Tautomer) C2->S2 Controlled by

Logical mapping of molecular structural features to chromatographic challenges and solutions.

Comparative Column & Method Selection

To objectively determine the most reliable method, three different reversed-phase column chemistries were evaluated. The mobile phase was standardized to a gradient of Acetonitrile and 20 mM Potassium Phosphate buffer (pH 2.5) to protonate residual silanols and lock the keto-enol equilibrium [2].

Experimental Data Comparison
Column ChemistryPeak Asymmetry ( As​ )Theoretical Plates ( N )Retention Time ( tR​ )Mechanistic Observation
Standard C18 1.95 (Severe Tailing)4,2006.8 minUnshielded silanols interact with the pyridine nitrogen, causing drag.
Phenyl-Hexyl 1.45 (Moderate Tailing)7,1007.4 min π−π interactions improve retention, but silanol activity remains a factor.
Polar-Embedded C18 (RP-Amide) 1.05 (Excellent) 12,500 6.2 min Internal amide group shields silanols via hydrogen bonding, preventing tailing [1].

The Causality of the Optimal Choice: The Polar-Embedded C18 (RP-Amide) column outperforms standard alkyl phases because the embedded polar group creates a localized layer of water near the silica surface. This internal hydrogen bonding effectively masks the acidic silanols from the basic pyridine nitrogen. Concurrently, the highly acidic pH (2.5) of the mobile phase ensures the β -keto nitrile remains locked in its most stable tautomeric state, eliminating peak splitting.

Optimized Experimental Protocol

Based on the comparative data, the following self-validating protocol utilizes the RP-Amide column to ensure quantitative accuracy and precision.

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Mobile Phase A: Dissolve 2.72 g of Potassium Dihydrogen Phosphate ( KH2​PO4​ ) in 1000 mL of HPLC-grade water (20 mM). Adjust to pH 2.5 ± 0.05 using dilute orthophosphoric acid. Filter through a 0.22 µm membrane.

    • Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Sample Preparation:

    • Accurately weigh 10.0 mg of 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile reference standard.

    • Dissolve in 10 mL of diluent (Water:Acetonitrile, 50:50 v/v) to create a 1.0 mg/mL stock solution. Sonicate for 5 minutes.

    • Dilute to a working concentration of 100 µg/mL using the diluent.

  • Chromatographic Conditions:

    • Column: RP-Amide (150 mm × 4.6 mm, 3.5 µm).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C (Stabilizes thermodynamics of the column bed).

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-10 min: Linear gradient to 70% B

      • 10-12 min: Hold at 70% B

      • 12-12.1 min: Return to 10% B

      • 12.1-15 min: Re-equilibration.

ICH Q2(R2) Method Validation Workflow

To ensure the method is fit for its intended purpose in drug development, it must be validated according to the ICH Q2(R2) Guidelines [3]. The validation framework guarantees that the protocol is a self-validating system, capable of producing reproducible and authoritative data.

Validation Start Method Validation (ICH Q2(R2)) Spec Specificity (Blank & Degradants) Start->Spec Lin Linearity & Range (LOQ to 120%) Start->Lin Acc Accuracy (Spike Recovery) Start->Acc Prec Precision (Repeatability & Intermediate) Start->Prec Rob Robustness (Temp, Flow, pH variations) Start->Rob Report Validation Report Spec->Report Lin->Report Acc->Report Prec->Report Rob->Report

ICH Q2(R2) analytical method validation workflow for ensuring method reliability.

Quantitative Validation Summary

The optimized method was subjected to rigorous validation. The results are summarized below:

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultCausality & Significance
Specificity No interference at tR​ of analytePassed (Resolution > 2.0 from degradants)Ensures the UV detector and gradient selectively isolate the target molecule from synthetic impurities.
Linearity & Range R2≥0.999 (LOQ to 120% of target) R2=0.9998 (Range: 0.5 - 120 µg/mL)Confirms the detector response is directly proportional to the analyte concentration.
Accuracy (Recovery) 98.0% - 102.0% across 3 levels99.4% - 100.8%Proves the method extracts and quantifies the true value without matrix suppression.
Precision (Repeatability) %RSD 2.0% (n=6 injections)%RSD = 0.45%Demonstrates the RP-Amide column's stability and the autosampler's volumetric consistency.
LOD / LOQ S/N 3 (LOD) / S/N 10 (LOQ)LOD: 0.15 µg/mL / LOQ: 0.50 µg/mLDefines the absolute lower limits of reliable detection, critical for impurity tracking.
Robustness %RSD 2.0% under deliberate variationsPassed (Flow ± 0.1 mL/min, Temp ± 2°C)Validates that minor day-to-day laboratory fluctuations will not invalidate the analytical results [3].

References

  • European Medicines Agency (EMA) / ICH. ICH Q2(R2) Guideline on Validation of Analytical Procedures - Step 5. EMA/CHMP/ICH/82072/2006. Available at:[Link]

Comparative

Mechanistic Causality: Electronic Tuning and Orthogonal Reactivityβ-Ketonitriles are highly versatile intermediates for the synthesis of heteroaromatic compounds such as pyrazoles, pyrimidines, and isoxazoles. However, replacing a simple phenyl or alkyl group with a 2-chloropyridine moiety fundamentally alters the reactivity profile of the molecule:

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently evaluate the strategic utility of various synthetic building blocks. While traditional β-ketonitriles have long served...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently evaluate the strategic utility of various synthetic building blocks. While traditional β-ketonitriles have long served as foundational precursors for heterocyclic chemistry, the structural demands of contemporary pharmaceuticals—particularly targeted kinase inhibitors—require more sophisticated, multifunctional scaffolds.

This guide provides an in-depth, objective comparison between 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile (CAS 267881-10-7) and conventional β-ketonitriles (such as benzoylacetonitrile and aliphatic variants), detailing their mechanistic reactivity, comparative performance data, and self-validating experimental protocols.

Mechanistic Causality: Electronic Tuning and Orthogonal Reactivityβ-Ketonitriles are highly versatile intermediates for the synthesis of heteroaromatic compounds such as pyrazoles, pyrimidines, and isoxazoles[1]. However, replacing a simple phenyl or alkyl group with a 2-chloropyridine moiety fundamentally alters the reactivity profile of the molecule:

  • Enhanced Carbonyl Electrophilicity: The electron-withdrawing nature of the pyridine nitrogen, compounded by the inductive effect of the ortho-chlorine atom, significantly increases the electrophilicity of the adjacent carbonyl carbon. This accelerates initial nucleophilic attack by hydrazines or amidines compared to electron-rich or neutral analogs[1].

  • Shifted Keto-Enol Tautomerism: The enhanced acidity of the α-protons (between the carbonyl and the nitrile) shifts the equilibrium favorably toward the enol tautomer under basic conditions. This is a critical prerequisite for efficient condensation with guanidines to form pyrimidines[2].

  • The Ortho-Chloro Handle for Late-Stage Functionalization: Unlike benzoylacetonitrile, which yields a terminal phenyl ring, the 2-chloropyridine motif provides a built-in orthogonal reactive handle. Once the primary heterocycle is formed, the C-Cl bond can be exploited for downstream Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig cross-coupling. This strategy is heavily utilized in the 3[3].

Pathways A 3-(2-Chloropyridin-3-yl) -3-oxopropanenitrile B Pyrazoles (via Hydrazines) A->B Condensation (Acidic) C Pyrimidines (via Amidines) A->C Condensation (Basic) D Isoxazoles (via Hydroxylamine) A->D Cyclization E Downstream SNAr / Cross-Coupling B->E Ortho-Cl Handle C->E Ortho-Cl Handle

Divergent heterocycle synthesis pathways from 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile.

Comparative Performance Data

To objectively evaluate the efficiency of 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile, we benchmarked it against two common alternatives: Benzoylacetonitrile (aromatic) and Pivaloylacetonitrile (sterically hindered aliphatic).

Table 1: Comparative Yields and Reactivity Profiles in Heterocycle Synthesis

SubstratePyrazole Yield (%)*Pyrimidine Yield (%)**Avg. Reaction Time (h)Late-Stage Functionalization Handle
3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile 88%82%2.5Yes (Ortho-Cl for SNAr/Coupling)
Benzoylacetonitrile 92%85%3.0No
Pivaloylacetonitrile 75%68%5.0No

*Conditions: Substrate (1.0 eq), Phenylhydrazine (1.1 eq), EtOH, cat. HCl, 80°C. **Conditions: Substrate (1.0 eq), Acetamidine HCl (1.2 eq), NaOEt (2.5 eq), EtOH, 80°C. Note: While benzoylacetonitrile shows marginally higher raw yields due to a lack of competing coordination sites, it completely lacks the bifunctional utility required for complex library generation.

Experimental Protocols: Self-Validating Methodologies

A robust protocol must be self-validating—meaning the physical or chemical changes during the reaction serve as intrinsic checkpoints for success. Below are the standardized methodologies for utilizing this specific building block.

Protocol 1: Synthesis of 5-(2-Chloropyridin-3-yl)-1H-pyrazol-3-amines

This protocol leverages acidic conditions to drive the Knorr-type condensation.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile (5.0 mmol, 1.0 eq) in absolute ethanol (15 mL).

  • Reagent Addition: Add hydrazine hydrate (6.0 mmol, 1.2 eq) dropwise at 0°C. Self-Validation Check: A slight exothermic reaction and a color shift to pale yellow indicate the initial formation of the hydrazone intermediate.

  • Acidic Catalysis: Add 3 drops of concentrated HCl (37%).

    • Causality Insight: Why ethanolic HCl? The acid protonates the highly electrophilic carbonyl oxygen, facilitating the rate-limiting intramolecular cyclization by the less nucleophilic secondary nitrogen of the hydrazine. It also drives the subsequent dehydration step to establish aromaticity[3].

  • Reflux & Monitoring: Heat the mixture to 80°C for 2.5 hours. Monitor via LCMS. Self-Validation Check: The disappearance of the starting material mass (m/z 180) and the appearance of the pyrazole mass (m/z 194) confirms cyclization.

  • Workup: Cool to room temperature and concentrate under reduced pressure. Neutralize with saturated aqueous NaHCO₃ and extract with EtOAc (3 x 20 mL). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the solid product.

Workflow Step1 1. Reactant Mixing (Substrate + Hydrazine) Step2 2. Acidic Catalysis (EtOH/HCl, 80°C) Step1->Step2 Step3 3. Cyclization & Dehydration Step2->Step3 Step4 4. Precipitation & Filtration Step3->Step4

Self-validating workflow for the synthesis of pyrazoles via acid-catalyzed condensation.

Protocol 2: Synthesis of 6-(2-Chloropyridin-3-yl)pyrimidin-4-amines

Unlike pyrazole synthesis, pyrimidine formation from β-ketonitriles requires strongly basic conditions to activate the amidine and enolize the substrate.

Step-by-Step Methodology:

  • Base Generation: Freshly prepare a sodium ethoxide solution by dissolving sodium metal (12.5 mmol, 2.5 eq) in anhydrous ethanol (20 mL) under an inert argon atmosphere.

  • Amidine Free-Basing: Add formamidine hydrochloride (6.0 mmol, 1.2 eq) to the NaOEt solution and stir for 15 minutes at room temperature. Self-Validation Check: The precipitation of NaCl confirms the generation of the free amidine base.

  • Condensation: Add 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile (5.0 mmol, 1.0 eq) in one portion.

    • Causality Insight: The excess base is required not only to free the amidine but also to deprotonate the α-carbon of the β-ketonitrile, driving it entirely into the highly reactive enolate form.

  • Reflux: Heat the reaction to 80°C for 3 hours.

  • Isolation: Cool the mixture in an ice bath and adjust the pH to 7.0 using 1M HCl. Self-Validation Check: The pyrimidine product will crash out of solution as a distinct microcrystalline solid upon neutralization. Filter, wash with cold water, and dry under a vacuum.

Conclusion

While simple β-ketonitriles are sufficient for basic methodological studies, 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile offers a distinct strategic advantage for drug development professionals. Its electronically tuned carbonyl accelerates condensation kinetics, while the ortho-chloro substituent provides an indispensable vector for late-stage diversification. By integrating this building block into your synthetic pipelines using the self-validating protocols outlined above, you can significantly streamline the generation of complex, biologically active heterocyclic libraries.

References

  • Recent Advances in the Synthesis of β-Ketonitriles. Thieme Connect. 1

  • Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Publishing. 2

  • A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. PMC.4

  • US7790756B2 - Kinase inhibitors useful for the treatment of myleoproliferative diseases. Google Patents. 3

Sources

Validation

elemental analysis data for 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile purity

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Author: BenchChem Technical Support Team. Date: April 2026

Orthogonal Purity Assessment Guide: Elemental Analysis and Comparative Methodologies for 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile

Introduction

3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile (C₈H₅ClN₂O) is a critical synthetic intermediate utilized in the development of active pharmaceutical ingredients (APIs). Because impurities at the intermediate stage can propagate through a synthetic sequence—altering reaction yields and compromising final API safety—rigorous purity validation is essential. While High-Performance Liquid Chromatography (HPLC) is the default method for organic impurity profiling, it is often blind to inorganic salts and residual solvents.

This guide objectively compares CHNS/O Elemental Analysis, HPLC-UV, and Quantitative NMR (qNMR), providing robust experimental protocols and data to establish the absolute purity of this halogenated intermediate.

The Causality of Orthogonal Testing

Relying on a single analytical technique introduces critical blind spots. A self-validating analytical system requires orthogonal methods to cross-examine the data:

  • HPLC-UV separates and quantifies organic related substances but relies heavily on UV response factors. A structurally similar impurity (e.g., a des-chloro analog) might have a drastically different extinction coefficient, leading to a dangerous under- or over-estimation of purity[1].

  • CHNS/O Elemental Analysis measures the absolute mass fraction of carbon, hydrogen, nitrogen, sulfur, and oxygen via high-temperature combustion. It is highly sensitive to inorganic salts (which lower the %C and %N) and trapped solvents (which alter the %C and %H ratio). The standard acceptance criterion for chemical publications and pharmaceutical quality control is an experimental deviation of ≤ ±0.4% from the theoretical calculated values[2],[3].

  • qNMR provides a primary, absolute measurement of molar concentration by comparing the analyte's proton integral against a certified internal standard, bypassing the need for an analyte-specific reference standard[1].

Comparative Performance Overview

Table 1: Comparison of Analytical Methods for Purity Assessment

ParameterCHNS/O Elemental AnalysisHPLC-UVqNMR (¹H)
Primary Principle High-temperature dynamic flash combustionLiquid-solid phase partitioning and UV absorbanceDirect proportionality of nuclear spin resonance
Target Impurities Inorganic salts, residual solvents, gross organic impuritiesStructurally related organic impuritiesAny proton-bearing impurity; absolute mass fraction
Response Bias None (Absolute mass fraction)High (Dependent on UV extinction coefficients)None (Molar-based primary method)
Sample Requirement 2–5 mg (Destructive)< 1 mg (Non-destructive/Recoverable)10–20 mg (Non-destructive)

Experimental Protocol: CHNS/O Elemental Analysis

Analyzing halogenated compounds like 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile (containing ~19.6% Chlorine by mass) presents a specific challenge: halogen gases generated during combustion can poison the oxidation catalysts or cause peak tailing in the thermal conductivity detector (TCD).

Causality of Experimental Choice: To mitigate this, silver wool or Vanadium(V) oxide (V₂O₅) is added to the combustion crucible. Silver acts as a halogen scavenger, precipitating silver chloride (AgCl) and ensuring that only pure CO₂, H₂O, and N₂ reach the detector.

Step-by-Step Methodology:

  • Calibration: Calibrate the micro elemental analyzer (e.g., Thermo Scientific FlashSmart) using 2–3 mg of a certified standard like Acetanilide or BBOT (2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene).

  • Sample Preparation: Accurately weigh 2.0–3.0 mg of thoroughly dried 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile into a tin capsule using an ultra-microbalance (resolution ±0.1 µg).

  • Additive: Add ~1 mg of V₂O₅ to the tin capsule to promote complete combustion and scavenge chlorine.

  • Combustion: Drop the sealed capsule into the combustion reactor (1060 °C) with a transient pulse of pure O₂.

  • Detection: The resultant gases are separated via a GC column and quantified by a TCD. Run the sample in duplicate to ensure reproducibility.

Elemental Data Summary Theoretical Formula: C₈H₅ClN₂O (MW: 180.59 g/mol ) Calculated: C: 53.21%, H: 2.79%, N: 15.51%

Table 2: Experimental vs. Theoretical Data for 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile

ElementTheoretical (%)Experimental Run 1 (%)Experimental Run 2 (%)Mean (%)Absolute Deviation (Δ)
Carbon (C) 53.2153.0853.1253.10-0.11
Hydrogen (H) 2.792.842.822.83+0.04
Nitrogen (N) 15.5115.4215.4515.43-0.08

Orthogonal Validation Protocols: HPLC and qNMR

HPLC-UV Protocol:

  • Preparation: Dissolve 1 mg/mL of the sample in Acetonitrile:Water (50:50).

  • Method: Use a C18 reverse-phase column (e.g., 50 mm × 4.6 mm, 1.8 µm). Mobile phase A: 0.1% TFA in Water; Mobile phase B: 0.1% TFA in Acetonitrile. Gradient elution from 5% B to 95% B over 10 minutes.

  • Detection: Monitor at 254 nm. (Note: While HPLC might report a purity of >99.5% by Area %, this only reflects UV-active organic components.)

qNMR Protocol:

  • Internal Standard Selection: Maleic acid (high purity, ≥99.95%) is chosen because its singlet (~6.3 ppm in DMSO-d₆) does not overlap with the aromatic pyridine protons (7.5–8.8 ppm) or the active methylene protons of the oxopropanenitrile moiety.

  • Preparation: Accurately co-weigh ~15 mg of 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile and ~5 mg of Maleic acid into a vial. Dissolve completely in 0.6 mL of DMSO-d₆.

  • Acquisition: Acquire ¹H NMR spectra with a relaxation delay (D1) of at least 30 seconds to ensure complete relaxation of all nuclei—a critical step for accurate integration[1].

  • Calculation: Calculate absolute purity using the molar ratio derived from the integrated peak areas.

Analytical Workflow Visualization

OrthogonalPurity Sample 3-(2-Chloropyridin-3-yl) -3-oxopropanenitrile Assessment Orthogonal Purity Assessment Sample->Assessment EA Elemental Analysis (CHNS/O) Assessment->EA HPLC HPLC-UV (Organic Impurities) Assessment->HPLC qNMR qNMR (Absolute Purity) Assessment->qNMR EA_Result Detects Salts & Residual Solvents EA->EA_Result HPLC_Result Detects Related Substances HPLC->HPLC_Result qNMR_Result Molar Mass Fraction qNMR->qNMR_Result Profile Comprehensive Purity Profile EA_Result->Profile HPLC_Result->Profile qNMR_Result->Profile

Orthogonal analytical workflow for comprehensive purity profiling of pharmaceutical intermediates.

Conclusion

For complex halogenated intermediates like 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile, relying solely on chromatographic techniques is insufficient. A self-validating system requires orthogonal methods. CHNS/O elemental analysis confirms the absence of macroscopic inorganic and solvent contamination, while qNMR provides an absolute molar purity value, effectively checking the response-factor biases inherent to HPLC-UV.

References

  • Title: Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

  • Title: An International Study Evaluating Elemental Analysis Source: ACS Central Science / PMC URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile proper disposal procedures

Here is a comprehensive, scientifically grounded guide for the operational handling and proper disposal of 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile (CAS: 267881-10-7) [1]. As a halogenated, nitrogen-containing hetero...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive, scientifically grounded guide for the operational handling and proper disposal of 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile (CAS: 267881-10-7) [1].

As a halogenated, nitrogen-containing heterocyclic intermediate frequently utilized in high-throughput screening (HTS) and pharmaceutical synthesis, its end-of-life management requires strict adherence to professional laboratory safety and environmental regulatory frameworks.

Physicochemical & Hazard Profiling for Waste Characterization

Before establishing a disposal protocol, we must analyze the structural components of the molecule to predict its behavior in waste streams. The presence of a chloropyridine ring and a beta-keto nitrile moiety dictates its classification as a Halogenated Organic Waste .

Mixing this compound with non-halogenated waste streams can lead to severe regulatory violations and dangerous thermal degradation byproducts (such as dioxins or furans) if incinerated at incorrect temperatures [2].

Table 1: Structural Hazard Implications for Disposal

Structural FeatureChemical ImplicationWaste Management Requirement
Chlorine Atom (Halogen) Generates Hydrogen Chloride (HCl) gas upon combustion.Must be segregated into Halogenated Waste streams. Requires incineration facilities equipped with alkaline gas scrubbers.
Pyridine Ring (Nitrogen) Generates Nitrogen Oxides (NOx) upon thermal decomposition.Demands high-temperature incineration (>1000°C) to fully break the aromatic ring and neutralize exhaust.
Nitrile Group (-C≡N) Potential for hydrolysis under extreme conditions; toxic fumes in fires.Store away from strong acids, strong bases, and powerful reducing agents to prevent unintended reactions in the waste carboy.
Beta-Keto Structure Enolizable; can be reactive with strong electrophiles.Do not mix with highly reactive organic waste (e.g., peroxides, active metals).

Operational Waste Segregation & Disposal Methodology

In a professional laboratory setting, chemical treatment or neutralization of complex halogenated heterocycles is not recommended due to the risk of incomplete reactions and toxic gas generation. The self-validating protocol relies on segregation, secure accumulation, and commercial high-temperature incineration [3].

Phase 1: Point-of-Generation Segregation
  • Selection of Receptacle: Utilize a high-density polyethylene (HDPE) or safety-coated glass carboy specifically designated for "Halogenated Organic Waste." Do not use metal containers, as trace hydrolysis of the chlorinated compound over time could cause pitting or corrosion.

  • Solvent Compatibility: If the compound is in solution (e.g., dissolved in DCM, DMF, or DMSO from synthesis/screening workflows), ensure the bulk solvent is compatible with the waste container.

  • Labeling: The container must be explicitly labeled with the full chemical name, CAS number, and the hazard pictograms for "Toxic" and "Environmental Hazard."

Phase 2: Accumulation & Storage
  • Secondary Containment: Place the waste carboy in a secondary containment tray capable of holding 110% of the container's volume.

  • Environmental Controls: Store in a designated Satellite Accumulation Area (SAA) that is well-ventilated, cool, and dry. Keep away from direct UV light, which can initiate photolytic degradation of halogenated organics.

  • Incompatibility Check: Ensure the SAA physically separates this waste from strong oxidizers (e.g., nitric acid, peroxides) and strong bases.

Phase 3: Ultimate Disposal (Vendor Handoff)
  • Manifesting: Document the exact mass/volume of the waste containing 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile on the hazardous waste manifest.

  • Incineration: Transfer custody to a licensed Resource Conservation and Recovery Act (RCRA) hazardous waste vendor [2]. The vendor will subject the waste to rotary kiln incineration.

Mechanistic Rationale: The Incineration Pathway

Why is high-temperature incineration the only acceptable disposal method? The causality lies in the thermodynamics of the molecule.

When 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile is subjected to standard combustion, the carbon skeleton oxidizes to CO₂ and H₂O. However, the heteroatoms (Cl, N) form hazardous gases. A specialized RCRA incinerator operates at temperatures exceeding 1000°C to ensure complete destruction of the robust pyridine ring. The exhaust gases are then passed through a wet scrubber system (typically utilizing NaOH or Ca(OH)₂) to neutralize the HCl gas into harmless chloride salts before atmospheric release [2].

WasteWorkflow Gen Waste Generation 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile Seg Segregation: Halogenated Organic Stream Gen->Seg Store SAA Storage (Secondary Containment) Seg->Store Vendor Licensed RCRA Vendor Transfer Store->Vendor Incinerate High-Temp Incineration (>1000°C) Vendor->Incinerate Scrubber Alkaline Gas Scrubbing (Neutralizes HCl/NOx) Incinerate->Scrubber Exhaust Gases Safe Safe Atmospheric Release Scrubber->Safe

Lifecycle and thermal destruction pathway for halogenated nitrile waste.

Emergency Spill Response Protocol

In the event of an accidental release (either as a dry powder or in solvent solution), immediate containment is required to prevent environmental contamination and inhalation exposure.

Step-by-Step Decontamination:

  • Evacuate and Assess: Clear the immediate area. Assess if the spill is a solid (dust hazard) or liquid (vapor hazard).

  • PPE Escalation: Don chemical-resistant nitrile gloves, a lab coat, safety goggles, and, if powder is aerosolized outside a fume hood, a properly fitted N95 or P100 particulate respirator [3].

  • Solid Spills: Do not dry sweep. Dry sweeping aerosolizes the toxic dust. Gently cover the powder with damp paper towels (using water or a compatible inert solvent) to suppress dust, then carefully scoop the material into a wide-mouth HDPE hazardous waste container.

  • Liquid Spills: Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth, vermiculite, or specialized chemical spill pads). Do not use combustible materials like sawdust.

  • Surface Decontamination: Once the bulk material is removed, wash the surface with a detergent solution, followed by water. Collect all contaminated paper towels, absorbents, and PPE into solid hazardous waste bags for incineration.

References

  • United States Environmental Protection Agency (EPA). Hazardous Waste Management System (RCRA). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (29 CFR 1910.1450). Retrieved from[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile
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